7-Chloro-8-Methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDCLXGUJHNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517900 | |
| Record name | 7-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78941-93-2 | |
| Record name | 7-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-8-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 7-Chloro-8-Methylquinoline (CAS: 78941-93-2)
Introduction
This compound is a substituted quinoline compound recognized primarily as a key intermediate in organic synthesis.[1][2] Its structural framework, featuring both chloro and methyl groups on the quinoline core, makes it a valuable precursor for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities, including anticancer properties.[3][4] The presence of a halogen at the 7-position and a methyl group at the 8-position influences the molecule's physicochemical properties, such as lipophilicity and steric profile, which can be critical for its interaction with biological targets.[1] This document provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 78941-93-2 | [1][2][5][6] |
| Molecular Formula | C₁₀H₈ClN | [1][2][6] |
| Molecular Weight | 177.63 g/mol | [1][2][6] |
| Appearance | Yellow Solid | [2] |
| Melting Point | 45-48 °C | [2][5] |
| Boiling Point | 277.999 °C at 760 mmHg | [2] |
| Density | 1.225 g/cm³ | [2][5] |
| Flash Point | 157.512 °C | [2] |
| Refractive Index | 1.635 | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
| Solubility | Chloroform (Slightly), Dichloromethane (Slightly), Ethyl Acetate (Slightly) | [2] |
Synthesis and Experimental Protocols
The primary synthesis of this compound is achieved through a cyclization reaction. A notable patented method avoids the use of sulfuric acid, thereby reducing hazardous waste.[7]
Protocol: Synthesis via Modified Skraup Reaction
This protocol is based on a patented method for the preparation of this compound.[7] It involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent.
Materials:
-
2-methyl-3-chloroaniline
-
Acrolein
-
Monobasic inorganic acid (e.g., Hydrogen Chloride)
-
Dehydrogenation reagent
-
Organic solvent
Procedure:
-
In a suitable reaction vessel, dissolve 2-methyl-3-chloroaniline in an organic solvent.
-
Add the monobasic inorganic acid to the mixture. The molar ratio of the acid to the aniline is typically between 2:1 and 4:1.[7]
-
Introduce acrolein and the dehydrogenation reagent to the reaction mixture.
-
The reaction is carried out as a contact reaction. The use of an organic solvent facilitates the removal of water generated during the cyclization, which can improve the reaction's conversion rate.[7]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) until completion.
-
Upon completion, the reaction mixture is worked up. This typically involves neutralization, extraction with an organic solvent, and purification of the crude product.
-
The final product, this compound, is isolated and can be further purified by techniques such as column chromatography or recrystallization.
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Drug Development Potential
While this compound is principally used as a chemical intermediate, particularly for the herbicide quinclorac, the broader class of halogenated quinolines possesses significant biological activities.[1][8]
Anticancer Potential
The quinoline core is a well-established pharmacophore in anticancer drug discovery.[3][4] The introduction of a chloro group, as in 7-chloroquinoline derivatives, has been shown to enhance cytotoxic effects against various cancer cell lines.[4] For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated potent antiproliferative activity.[9] Furthermore, studies on related compounds suggest that quinoline derivatives can inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[3]
Although direct biological studies on this compound are not extensively reported, its structure serves as a valuable scaffold for developing novel therapeutic agents. The chloro and methyl groups provide handles for further chemical modification to optimize activity and selectivity.
Caption: Potential inhibition of the PI3K/Akt pathway by quinoline derivatives.
Experimental Workflow for Biological Evaluation
For researchers interested in exploring the therapeutic potential of this compound or its derivatives, a typical evaluation cascade would involve a series of in vitro and in vivo assays.
Caption: A conceptual cascade for the biological evaluation of the compound.
This compound, CAS number 78941-93-2, is a well-characterized chemical intermediate with established physicochemical properties and synthetic routes. While its primary current application is in the agrochemical industry, its quinoline core structure suggests significant, albeit underexplored, potential in the field of drug development. The strategic placement of the chloro and methyl groups makes it an attractive starting point for the synthesis of novel compounds targeting a range of diseases, particularly cancer. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.
References
- 1. This compound|CAS 78941-93-2|RUO [benchchem.com]
- 2. Cas 78941-93-2,this compound | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. CN111377859A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-8-Methylquinoline
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information herein is curated for professionals in research and development, offering critical data for predicting the compound's behavior in biological systems and guiding further investigation.
Core Physicochemical Data
This compound is a substituted quinoline with the chemical formula C₁₀H₈ClN.[1][2][3] It presents as a yellow to beige solid.[1][4] The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | [1][2][3] |
| Molecular Weight | 177.63 g/mol | [1][2] |
| Melting Point | 45-48 °C | [1] |
| Boiling Point | 278 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 3.47 ± 0.31 | [4] |
| logP (Octanol-Water Partition Coefficient) | 3.2 | [1] |
| Flash Point | 157.5 ± 7.4 °C | [1] |
| Refractive Index | 1.635 | [1] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, and Ethyl Acetate. | [4] |
Experimental Protocols for Property Determination
While specific experimental data for the determination of all properties of this compound are not detailed in the provided search results, the following are standard and widely accepted methodologies for ascertaining the physicochemical properties of quinoline derivatives.[5]
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.
Methodology:
-
A small, dry sample of this compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate, for instance, 1-2 °C per minute, especially near the anticipated melting point.[5]
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter that affects a drug's absorption and bioavailability.
Methodology:
-
An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is achieved, which typically takes 24-48 hours.[5]
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
pKa Determination (Potentiometric Titration)
The pKa value is essential for understanding the ionization state of a compound at different pH values, which influences its solubility, permeability, and receptor binding.
Methodology:
-
A solution of this compound with a known concentration is prepared in water or a co-solvent system if solubility is a limiting factor.
-
The solution is titrated with a standardized solution of a strong acid, such as HCl.[5]
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[5]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.[6]
Methodology:
-
A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).[5]
-
The mixture is shaken vigorously until the partitioning of the compound between the two phases reaches equilibrium.
-
The two phases are then separated.
-
The concentration of the compound in both the n-octanol and aqueous phases is quantified using an appropriate analytical method like HPLC-UV.[5]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.[5]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and physicochemical characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Physicochemical Characterization.
References
An In-depth Technical Guide to 7-Chloro-8-Methylquinoline: Molecular Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Chloro-8-Methylquinoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its molecular structure, physicochemical properties, and methods for its preparation. While experimental data on the biological activity of this compound is limited in publicly available literature, this guide also explores the potential therapeutic applications and associated signaling pathways based on structurally related quinoline derivatives.
Molecular Structure and Properties
This compound is a substituted quinoline with a chlorine atom at the 7th position and a methyl group at the 8th position of the quinoline ring. Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClN | [1][2][3] |
| Molecular Weight | 177.63 g/mol | [1] |
| CAS Number | 78941-93-2 | [1][2] |
| Appearance | Yellow to Beige Solid | [1] |
| Melting Point | 45-48 °C | [1] |
| Boiling Point | 278 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [1] |
| Canonical SMILES | CC1=C(C=CC2=C1N=CC=C2)Cl | [3] |
| InChIKey | NKWDCLXGUJHNHS-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The preparation of this compound can be achieved through a cyclization reaction. One documented method involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent in an organic solvent.[4] This approach avoids the use of sulfuric acid, thereby reducing waste.[4]
A general synthetic approach, adapted from methods for structurally similar quinolines, is presented below.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-methyl-3-chloroaniline
-
Acrolein (or glycerol as a precursor)
-
Monobasic inorganic acid (e.g., HCl)
-
Dehydrogenation reagent
-
Organic solvent (e.g., a lower alcohol with 6 to 8 carbon atoms)[4]
-
Sodium hydroxide solution (for neutralization)
-
Solvent for extraction (e.g., solvent oil)
Procedure:
-
In a reaction vessel, combine 2-methyl-3-chloroaniline and the organic solvent.
-
Slowly add the monobasic inorganic acid to the mixture.
-
Add the dehydrogenation reagent.
-
Carefully add acrolein dropwise to the reaction mixture at a temperature of 145-160 °C.[4]
-
Maintain the reaction at this temperature for 4-10 hours.[4]
-
Upon completion, cool the reaction mixture and transfer it to a neutralization vessel containing water.
-
Add an extraction solvent (e.g., solvent oil) and neutralize the mixture with a sodium hydroxide solution.[2]
-
Separate the organic layer.
-
Remove the solvent from the organic layer to yield the final product, this compound.[2]
Note: This is a generalized protocol and may require optimization for specific laboratory conditions.
Below is a graphical representation of a generalized synthetic workflow for halogenated quinolines.
Caption: A generalized workflow for the synthesis of halogenated quinolines.
Spectroscopic Characterization (Reference Data)
Table 2: Spectroscopic Data for 7-Chloro-2-methylquinoline (Isomer)
| Technique | Key Data Points |
| ¹H NMR | Data available from commercial suppliers and literature. |
| ¹³C NMR | Data available from commercial suppliers and literature. |
| Mass Spectrometry | Key m/z peaks observed at 177, 179, 115. |
| IR Spectroscopy | Spectra available in public databases. |
Note: The positions of substituents will significantly influence the exact chemical shifts and fragmentation patterns. This data should be used for comparative purposes only.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not extensively reported. However, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer properties.[5][6] The presence of a chloro group at the 7-position has been shown in some cases to enhance cytotoxic effects against cancer cell lines.[7]
Research on the closely related compound, 7-Bromo-4-chloro-8-methylquinoline , suggests that derivatives of this scaffold can act as potent inhibitors of key signaling pathways implicated in cancer progression.[5]
Potential Inhibition of Cancer-Related Signaling Pathways
Quinoline-based compounds have been shown to target several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[5] The structural similarity of this compound to these active compounds suggests it could be a valuable starting point for the development of inhibitors targeting these pathways.
1. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Quinoline derivatives have been developed as EGFR inhibitors.
Caption: Potential inhibition of the EGFR signaling pathway by quinoline derivatives.
2. VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.
3. PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its dysregulation is common in many cancers.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.
Experimental Workflow for Derivatization
This compound is a versatile intermediate for the synthesis of more complex molecules. The chloro substituent can be a site for nucleophilic aromatic substitution, and the quinoline core can be further functionalized. The following workflow, adapted from protocols for 7-Bromo-4-chloro-8-methylquinoline, illustrates how this compound could be used to generate a library of derivatives for biological screening.[5]
Caption: Experimental workflow for the derivatization of this compound.
Conclusion
This compound is a valuable chemical intermediate with potential applications in the development of novel therapeutic agents. While direct biological data is sparse, the extensive research on related quinoline compounds provides a strong rationale for its investigation, particularly in the field of oncology. This guide offers a foundational understanding of its chemical properties, synthesis, and potential mechanisms of action to support further research and development efforts. Researchers are encouraged to use the provided protocols as a starting point and to conduct thorough characterization and biological evaluation.
References
- 1. This compound | 78941-93-2 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]
- 4. CN111377859A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Halogenated Quinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of halogen atoms onto this privileged structure has been shown to significantly modulate the physicochemical properties and biological activities of the resulting derivatives. This technical guide provides an in-depth exploration of the diverse biological activities of halogenated quinoline derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity of Halogenated Quinoline Derivatives
Halogenated quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The nature and position of the halogen substituent, along with other structural modifications, play a crucial role in their potency and mechanism of action.
Quantitative Anticancer Activity Data
The anticancer efficacy of various halogenated quinoline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of the reported activities of selected compounds against various cancer cell lines.
| Compound ID | Halogen Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| HQ-1 | 7-Chloro | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | ||
| MCF-7 (Breast) | 5.21 | [1] | ||
| HQ-2 | 3-Bromo, 5,7-Dibromo | C6 (Glioma) | 15.4 | [2] |
| HeLa (Cervical) | 26.4 | [2] | ||
| HT29 (Colon) | 15.0 | [2] | ||
| HQ-3 | 2-Chloro, 7-Methoxy | SH-SY5Y (Neuroblastoma) | Not specified | [3] |
| Kelly (Neuroblastoma) | Not specified | [3] | ||
| HQ-4 | 4-Chloro | T47D (Breast) | Not specified (Induces apoptosis) | [4] |
| CQ-1 | Chloroquine (7-chloro...) | Various | 0.12 - 12 | [5] |
| HCQ-1 | Hydroxychloroquine | Various | 0.12 - 12 | [5] |
Mechanisms of Anticancer Action
Halogenated quinolines exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.
Several halogenated quinoline derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[6]
Many halogenated quinolines trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspase cascades, which are central to the execution of the apoptotic process.[4]
Experimental Protocols: Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Halogenated quinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated quinoline derivatives and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.[4][9]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the halogenated quinoline derivative.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.
Antimicrobial Activity of Halogenated Quinoline Derivatives
Halogenated quinolines have demonstrated significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.
Quantitative Antimicrobial Activity Data
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Halogen Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| HQ-5 | 5-Chloro, 2-substituted | Staphylococcus epidermidis (MRSE 35984) | 0.59 (µM) | [10] |
| HQ-6 | 5-Chloro, 2-substituted | Staphylococcus aureus (MRSA) | 8-32 | [11] |
| Escherichia coli | 4-32 | [11] | ||
| QS-1 | Quinolone-Sulfonamide Hybrid | Staphylococcus aureus | 9.40 (µM) | [12] |
| Streptococcus pneumoniae | 4.70 (µM) | [12] | ||
| Q-1 | 2-sulfoether-4-quinolone | Staphylococcus aureus | 0.8 (µM) | [13] |
| Bacillus cereus | 0.8 (µM) | [13] | ||
| Q-2 | Rhodanine-quinoline conjugate | Mycobacterium tuberculosis H37Ra | 1.66–9.57 | [13] |
Experimental Protocols: Antimicrobial Activity
This is a standard method for determining the MIC of an antimicrobial agent.[14][15]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Halogenated quinoline derivatives
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the halogenated quinoline derivative in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Antiviral Activity of Halogenated Quinoline Derivatives
Certain halogenated quinolines have shown promise as antiviral agents, particularly against coronaviruses.
Quantitative Antiviral Activity Data
The antiviral activity is often measured by the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Chloroquine | HCoV-OC43 | HEL | 0.12 | [5] |
| Hydroxychloroquine | HCoV-OC43 | HEL | Not specified (in range 0.12-12) | [5] |
| Mefloquine | Zika Virus (ZIKV) | Vero | ~4.0 (derived from Table 1) | [16] |
| E_3I (Iodinated Emodin) | HCoV-NL63 | Vero | ~1.0 (derived from Figure 6) | [17] |
| YODC-3M | SARS-CoV-2 | Vero-E6 | 18.8 | [18] |
Experimental Protocols: Antiviral Activity
This assay quantifies the reduction in viral plaques in the presence of an antiviral compound.[19][20]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Culture medium
-
Halogenated quinoline derivatives
-
Overlay medium (containing, for example, carboxymethyl cellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Treat the cells with different concentrations of the halogenated quinoline derivative, followed by infection with the virus.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour.
-
Overlay: Remove the inoculum and add the overlay medium containing the respective compound concentrations.
-
Incubation: Incubate the plates until viral plaques are visible.
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value.
Conclusion
Halogenated quinoline derivatives represent a versatile and potent class of biologically active molecules with significant potential in the development of new anticancer, antimicrobial, and antiviral therapies. The data and protocols presented in this technical guide highlight the importance of continued research in this area. Further exploration of structure-activity relationships, optimization of lead compounds, and detailed mechanistic studies will be crucial in translating the promise of these compounds into clinical applications. The provided experimental workflows and signaling pathway diagrams offer a foundational understanding for researchers embarking on the investigation of these compelling chemical entities.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Activities of Halogenated Emodin Derivatives against Human Coronavirus NL63 [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 20. benchchem.com [benchchem.com]
The 7-Chloro-8-Methylquinoline Scaffold: A Promising Core for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. The strategic substitution on this heterocyclic system allows for the fine-tuning of physicochemical and pharmacological properties, leading to a wide array of biological activities. This technical guide focuses on the 7-Chloro-8-Methylquinoline scaffold, a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions. The presence of a chloro group at the 7-position and a methyl group at the 8-position offers unique electronic and steric properties, providing a versatile platform for the synthesis of diverse compound libraries.
Potential Therapeutic Applications
Derivatives of the 7-chloroquinoline scaffold have demonstrated significant potential across several therapeutic areas. While specific data for derivatives of this compound is still emerging, the broader class of compounds provides a strong rationale for its investigation.
Anticancer Activity
The 7-chloroquinoline moiety is a key feature in several compounds with demonstrated anticancer properties. These compounds often exert their effects by inhibiting critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1] The this compound scaffold is an excellent candidate for the development of kinase inhibitors, with the 4-position being a prime site for derivatization to interact with the ATP-binding pockets of kinases like EGFR, VEGFR-2, and PI3K.[2]
Antimicrobial Activity
Quinolone and quinoline derivatives are known for their potent antibacterial and antimalarial activities. The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine. The development of new derivatives is a key strategy to overcome growing drug resistance.[3] Derivatives of 8-hydroxyquinoline, a related scaffold, have shown potent antimicrobial activity against a range of bacteria, including drug-resistant strains.[4][5]
Anti-inflammatory Activity
Certain 7-chloroquinoline derivatives have exhibited promising anti-inflammatory and analgesic properties. These compounds can modulate the production of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).[6] This suggests that the this compound scaffold could be a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[6]
Data Presentation: Bioactivity of Structurally Related Compounds
While specific quantitative data for derivatives of this compound are not yet widely available in the public domain, the following tables summarize the bioactivity of structurally related 7-chloroquinoline derivatives to serve as a benchmark for newly synthesized compounds.
Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50/GI50 (µM) | Reference(s) |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (8d) | CCRF-CEM, THP-1, Raji, HuT78 | 3.2 - 8.1 | [7] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d) | CCRF-CEM, THP-1, Raji, HuT78 | 0.4 - 1.2 | [7] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [8] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | <20.72 | [8] |
| 7-chloro-4-(phenylselanyl) quinoline analogues | - | - | [9] |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295, HCT-8, HL-60 | Submicromolar GI50 | [10] |
| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative | CCRF-CEM | 0.55 - 2.74 | [11] |
Table 2: Antimicrobial Activity of Quinolone/Quinoline Derivatives
| Compound/Derivative Class | Organism(s) | MIC (µM) | Reference(s) |
| Dihalogenated 8-hydroxyquinolines | Neisseria gonorrhoeae | 0.08 - 0.56 | [4] |
| 7-bromo-8-hydroxyquinoline | Gram-negative bacteria | - | [4] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis, M. smegmatis, MRSA | 0.1 - 2.2 | [12] |
| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | 0.125 µg/mL | [13] |
Table 3: Anti-inflammatory Activity of 7-Chloroquinoline Derivatives
| Compound/Derivative | Assay | Effect | Reference(s) |
| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | NO inhibition in RAW 264.7 cells | High inhibitory activity | [6] |
| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Carrageenan-induced paw edema (mice) | 64% inhibition of edema at 3h | [6] |
| Quinoline-related carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [11] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols are based on established procedures for analogous quinoline derivatives and can be adapted for the this compound scaffold.
Synthesis of 4-Amino-7-Chloro-8-Methylquinoline Derivatives (via Nucleophilic Aromatic Substitution)
This protocol describes the synthesis of 4-amino-7-chloro-8-methylquinoline derivatives from 4,7-dichloro-8-methylquinoline.
Materials:
-
4,7-dichloro-8-methylquinoline
-
Appropriate primary or secondary amine (e.g., aniline, piperidine)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (optional, e.g., potassium carbonate, triethylamine)
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloro-8-methylquinoline (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-2 equivalents).
-
If necessary, add a base (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-chloro-8-methylquinoline derivative.
Synthesis of 7-Aryl-4-Chloro-8-Methylquinoline Derivatives (via Suzuki-Miyaura Cross-Coupling)
This protocol outlines the synthesis of 7-aryl-4-chloro-8-methylquinoline derivatives from 7-bromo-4-chloro-8-methylquinoline.
Materials:
-
7-Bromo-4-chloro-8-methylquinoline
-
Appropriate arylboronic acid or arylboronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a degassed reaction vessel, add 7-bromo-4-chloro-8-methylquinoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-chloro-8-methylquinoline derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere and grow for 24 hours in the incubator.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using suitable software.
Mandatory Visualizations
Experimental Workflow for Derivatization
Caption: Synthetic derivatization workflow for the this compound scaffold.
Potential Anticancer Signaling Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking | MDPI [mdpi.com]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Pivotal Role of 7-Chloro-8-Methylquinoline: A Technical Guide for Chemical Synthesis and Drug Discovery
For Immediate Release
An In-depth Technical Guide on the Synthesis, Chemical Properties, and Application of 7-Chloro-8-Methylquinoline as a Versatile Chemical Intermediate for Researchers, Scientists, and Drug Development Professionals.
Shanghai, China – December 25, 2025 – this compound is a significant heterocyclic compound, serving as a crucial intermediate in the synthesis of agrochemicals and holding potential as a scaffold for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and established applications, with a forward look toward its utility in medicinal chemistry.
Core Chemical Properties and Data
This compound, with the chemical formula C₁₀H₈ClN, is a solid at room temperature.[1] Its structure, featuring a quinoline core substituted with a chloro group at the 7-position and a methyl group at the 8-position, imparts unique reactivity, making it a valuable precursor in organic synthesis.[2] The presence of the chlorine atom and the methyl group influences the electronic and steric properties of the molecule, which can be strategically exploited in the design of new chemical entities.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈ClN | [3] |
| Molecular Weight | 177.63 g/mol | [3] |
| CAS Number | 78941-93-2 | [3] |
| Melting Point | 45-48 °C | [1] |
| Boiling Point | 278 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Appearance | Yellow Solid | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is the Skraup-von Miller reaction, a classic method for quinoline synthesis.[1][4] This reaction involves the cyclization of an aniline derivative with glycerol or an α,β-unsaturated aldehyde, such as acrolein, in the presence of a strong acid and an oxidizing agent.[4]
A patented method for the preparation of this compound involves the reaction of 3-chloro-2-methylaniline with glycerin in the presence of sulfuric acid and sodium iodide.[1] Another approach utilizes the direct reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent.[2]
Below is a representative experimental protocol for the synthesis of this compound based on the Skraup reaction.
Experimental Protocol: Synthesis of this compound via Skraup Reaction
Materials:
-
3-Chloro-2-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Sodium Iodide (or another suitable oxidizing agent)
-
Water
-
Sodium Hydroxide solution
-
Organic solvent (e.g., solvent oil for extraction)[1]
Procedure:
-
To a reaction kettle, sequentially add water, concentrated sulfuric acid, 3-chloro-2-methylaniline, and sodium iodide.[1]
-
Heat the mixture under negative pressure.[1]
-
Slowly add glycerin to the reaction mixture.[1]
-
Maintain the reaction for a specified period, during which dehydration occurs. The generated sulfur dioxide is absorbed with a lye solution.[1]
-
Upon completion, the reaction mixture is transferred to a neutralization kettle containing water to cool down.[1]
-
An organic solvent (solvent oil) is added, and the mixture is neutralized with a sodium hydroxide solution.[1]
-
The mixture is filtered and allowed to separate.[1]
-
The organic layer is collected, and the solvent is removed to yield the crude this compound.[1]
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Role as a Chemical Intermediate in Agrochemicals
The most well-documented application of this compound is as a key intermediate in the synthesis of the herbicide quinclorac (3,7-dichloro-8-quinolinecarboxylic acid).[1][5] The synthesis of quinclorac from this compound involves a two-step process: oxidation of the methyl group to a carboxylic acid, followed by chlorination at the 3-position.
Experimental Protocol: Oxidation to 7-Chloro-8-quinolinecarboxylic Acid
Materials:
-
This compound
-
N-hydroxyphthalimide (catalyst)
-
Azobisisobutyronitrile (catalyst)
-
Oxygen (oxidant)
-
Acetonitrile (solvent)[6]
Procedure:
-
In a suitable reactor, dissolve this compound, N-hydroxyphthalimide, and azobisisobutyronitrile in a solvent such as acetonitrile.[6]
-
Pressurize the reactor with oxygen.[6]
-
Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and maintain for several hours.[6]
-
After the reaction is complete, the mixture is cooled, and the solid product, 7-chloro-8-quinolinecarboxylic acid, is isolated by filtration.[6]
-
The product can be further purified by washing with a solvent like acetonitrile.[6] A yield of over 90% has been reported for this oxidation step.[6]
Caption: Synthesis of Quinclorac from this compound.
Potential in Drug Discovery and Development
While the primary industrial use of this compound is in the agrochemical sector, its quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[7][8] Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[9][10]
The this compound scaffold presents several opportunities for the synthesis of novel bioactive molecules. The chlorine atom at the 7-position can be a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[7]
Kinase Inhibitors
A significant area of interest for quinoline derivatives is in the development of kinase inhibitors for cancer therapy.[11] Many FDA-approved kinase inhibitors feature a quinoline core.[11] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and thereby blocking their enzymatic activity. The dysregulation of kinase signaling pathways is a hallmark of many cancers, making them attractive targets for drug development.
Although specific examples of kinase inhibitors derived directly from this compound are not extensively reported in the literature, the scaffold holds potential for the design of such molecules. The 7-chloro substituent is a common feature in many bioactive quinolines, and its presence can contribute to enhanced biological activity.[10]
Caption: General signaling pathway targeted by quinoline kinase inhibitors.
Conclusion
This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the herbicide quinclorac. Its synthesis via the Skraup reaction and subsequent oxidation are established industrial processes. Beyond its application in agrochemicals, the this compound scaffold represents a promising starting point for the development of novel pharmaceuticals, particularly in the area of kinase inhibitors for cancer therapy. Further research into the derivatization of this compound could unlock a wide range of biologically active molecules with therapeutic potential. This guide provides a foundational understanding for researchers and developers looking to leverage the chemical versatility of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound|CAS 78941-93-2|RUO [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. CN111377862A - Preparation method of quinclorac - Google Patents [patents.google.com]
- 6. CN111377863A - Preparation method of 7-chloro-8-quinoline carboxylic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 7-Chloro-8-Methylquinoline Derivatives: A Technical Guide
An In-depth Exploration of a Privileged Scaffold in Drug Discovery
The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Among the vast array of quinoline derivatives, those bearing a 7-chloro-8-methyl substitution pattern have emerged as a particularly promising scaffold for the development of novel drugs with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 7-chloro-8-methylquinoline derivatives for researchers, scientists, and drug development professionals.
Synthesis Strategies
The synthetic versatility of the this compound core allows for the introduction of diverse pharmacophores, enabling the fine-tuning of biological activity. Key to this versatility is the presence of the chloro group at the 7-position and the methyl group at the 8-position, which can be chemically modified through various established synthetic methodologies. A closely related and well-documented starting material, 7-bromo-4-chloro-8-methylquinoline, provides a blueprint for the derivatization of the this compound scaffold.[3]
Two primary strategies for modifying this scaffold are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3] The chloro-substituent is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups.[3]
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr):
This protocol describes the synthesis of 4-amino-7-bromo-8-methylquinoline derivatives, which is analogous to the potential synthesis from a 4,7-dichloro-8-methylquinoline precursor. The reaction of 4-chloroquinolines with various amines is a well-established method for generating libraries of 4-aminoquinoline compounds.[3]
-
Materials: 7-bromo-4-chloro-8-methylquinoline, appropriate primary or secondary amine (e.g., aniline, piperidine), solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and optionally a base (e.g., potassium carbonate, triethylamine).[3]
-
Procedure:
-
Dissolve 7-bromo-4-chloro-8-methylquinoline (1 equivalent) and the desired amine (1-3 equivalents) in the chosen solvent.
-
If necessary, add a base to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 4-amino-7-bromo-8-methylquinoline derivative.[3]
-
General Procedure for Suzuki-Miyaura Cross-Coupling:
This protocol outlines the synthesis of 7-aryl-4-chloro-8-methylquinoline derivatives from a 7-bromo precursor, demonstrating a key C-C bond-forming reaction applicable to the 7-chloro scaffold.[3]
-
Materials: 7-bromo-4-chloro-8-methylquinoline, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), base (e.g., K2CO3, Cs2CO3), and a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol).[3]
-
Procedure:
-
To a degassed reaction vessel, add 7-bromo-4-chloro-8-methylquinoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-chloro-8-methylquinoline derivative.[3]
-
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.
Anticancer Activity
The quinoline core is a privileged scaffold in anticancer drug discovery.[3][4] Derivatives of 7-chloroquinoline have shown potent cytotoxic activity against various cancer cell lines.[5][6][7] The introduction of different substituents on the quinoline ring allows for the modulation of their anticancer potency and selectivity.
Signaling Pathways in Cancer Targeted by Quinoline Derivatives:
Quinoline-based anticancer agents often exert their effects by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[3] Derivatives synthesized from the this compound scaffold could potentially target one or more of these pathways.
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.[3]
Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.[3]
Quantitative Anticancer Activity Data:
The following table summarizes the anticancer activity of various 7-chloroquinoline derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Morita-Baylis-Hillman adducts of 7-chloroquinoline (Compound 11) | HL-60 (promyelocytic leukemia) | 4.60 | [5] |
| Morita-Baylis-Hillman adducts of 7-chloroquinoline (Compound 14) | HL-60 (promyelocytic leukemia) | - | [5] |
| Morita-Baylis-Hillman adducts of 7-chloroquinoline (Compound 14) | MCF-7 (breast cancer) | - | [5] |
| Morita-Baylis-Hillman adducts of 7-chloroquinoline (Compound 14) | NCI-H292 (lung cancer) | - | [5] |
| 7-chloroquinoline-triazole hybrid (Compound 2) | Antimalarial (Plasmodium falciparum) | 35.29 | [6] |
| 7-chloroquinoline-triazole hybrid (Compound 3) | Antimalarial (Plasmodium falciparum) | 25.37 | [6] |
| 7-chloroquinoline-triazole hybrid (Compound 3) | MCF-7 (human breast cancer) | - | [6] |
| 7-chloroquinoline-triazole hybrid (Compound 3) | HCT-116 (colon carcinoma) | - | [6] |
| 7-chloroquinoline-triazole hybrid (Compound 3) | HeLa (cervical carcinoma) | - | [6] |
| 7-chloroquinoline-triazole hybrid (Compound 9) | Antimalarial (Plasmodium falciparum) | < 50 | [6] |
| 7-chloroquinoline-triazole hybrid (Compound 9) | MCF-7 (human breast cancer) | - | [6] |
| 7-chloroquinoline-triazole hybrid (Compound 9) | HCT-116 (colon carcinoma) | - | [6] |
| 7-chloroquinoline-triazole hybrid (Compound 9) | HeLa (cervical carcinoma) | - | [6] |
| 7-Chloroquinolinehydrazone (Compound 16) | SR (leukemia) | 0.12 | [7] |
| 7-Chloroquinolinehydrazone (Compound 23) | Various cancer cell lines | - | [7] |
Note: Some IC50 values were not explicitly stated in the source material but were described as highly active.
Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases. Certain 7-chloro-4-(piperazin-1-yl)quinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties.[8] One such derivative, 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5), showed potent inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells.[8] This compound was also effective in reducing paw edema in an in vivo mouse model.[8]
The anti-inflammatory mechanism of these compounds is believed to involve the suppression of key inflammatory mediators.
Caption: Suppression of inflammatory mediators by 7-chloroquinoline derivatives.[8]
Quantitative Anti-inflammatory Activity Data:
| Compound/Derivative | Assay | Result | Reference |
| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5) | Carrageenan-induced paw edema (1h) | 34% inhibition | [8] |
| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5) | Carrageenan-induced paw edema (2h) | 50% inhibition | [8] |
| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5) | Carrageenan-induced paw edema (3h) | 64% inhibition | [8] |
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Quinoline derivatives have long been recognized for their antimicrobial properties.[9] Specifically, 8-hydroxyquinoline and its chloro derivatives have shown potent activity against a range of bacteria and fungi.[10] For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline exhibited high inhibitory potential against Mycobacterium tuberculosis and Staphylococcus aureus.[11]
Quantitative Antimicrobial Activity Data:
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 | [11] |
| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium smegmatis | 1.56 | [11] |
| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-sensitive S. aureus (MSSA) | 2.2 | [11] |
| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 | [11] |
| 7-chloroquinoline-benzylamine hybrid (SA12) | Gram-positive & Gram-negative bacteria | 64-256 µg/mL | [12] |
| 7-chloroquinoline-benzylamine hybrid (SA11) | Gram-positive bacteria | 128 µg/mL | [12] |
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives have been investigated for their potential neuroprotective effects, often attributed to their antioxidant and enzyme-inhibiting properties.[13] Some 8-hydroxyquinoline derivatives have been shown to act as multitarget compounds for Alzheimer's disease by chelating metal ions, inhibiting cholinesterases, and preventing β-amyloid aggregation.[14] While specific studies on this compound derivatives in neuroprotection are limited, the broader class of quinolines shows promise in this therapeutic area.[13]
Conclusion
The this compound scaffold represents a privileged and versatile core in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds with a wide range of biological activities. The demonstrated anticancer, anti-inflammatory, and antimicrobial potential of its derivatives underscores the importance of continued research and development in this area. Future studies should focus on elucidating the structure-activity relationships of this compound derivatives to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel and effective therapeutic agents for a variety of diseases.
References
- 1. This compound|CAS 78941-93-2|RUO [benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Lipophilicity and Membrane Permeability of Chlorinated Quinolines
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines, heterocyclic aromatic compounds, represent a foundational scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents.[1] The introduction of chlorine atoms to the quinoline core significantly modulates its physicochemical properties, profoundly impacting its biological activity, metabolic stability, and pharmacokinetic profile.[2][3] Among the most critical of these properties are lipophilicity and membrane permeability. Lipophilicity governs a molecule's ability to partition between aqueous and lipid environments, a key determinant for crossing biological membranes and interacting with hydrophobic targets.[4][5][6][7] Membrane permeability, the rate at which a compound crosses a biological membrane, is directly influenced by lipophilicity and is a cornerstone of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][8]
This technical guide provides a comprehensive overview of the relationship between chlorine substitution on the quinoline scaffold and the resulting lipophilicity and membrane permeability. It summarizes quantitative data, details common experimental protocols for their measurement, and visualizes key concepts and workflows to aid researchers in the design and evaluation of novel chlorinated quinoline-based drug candidates.
The Role of Chlorine in Modulating Physicochemical Properties
The substitution of a hydrogen atom with chlorine on the quinoline ring introduces several key changes:
-
Increased Lipophilicity: Chlorine is more hydrophobic than hydrogen, and its addition generally increases the overall lipophilicity of the molecule, as measured by the partition coefficient (logP).[3] This enhancement can improve a drug's ability to penetrate lipid-rich cell membranes.
-
Altered Electronic Distribution: Chlorine is an electron-withdrawing group, which can alter the electron density across the aromatic system.[2][3] This can influence the molecule's interaction with biological targets and metabolic enzymes.
-
Enhanced Metabolic Stability: The carbon-chlorine bond is strong and can block sites of metabolic oxidation, potentially increasing the drug's half-life in the body.[3]
These modifications are critical in drug design, as they can be strategically employed to optimize a compound's ADME properties and overall efficacy.[9][10][11]
Quantitative Analysis of Lipophilicity and Permeability
The following tables summarize key quantitative data for representative chlorinated quinolines, primarily focusing on the widely studied antimalarial drugs, Chloroquine and Hydroxychloroquine.
Table 1: Lipophilicity of Selected Chlorinated Quinolines
| Compound | Structure | LogP / ClogP | Method | Reference |
| Chloroquine | 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline | 4.63 | Calculated (Hansch, C. et al.) | [12] |
| Hydroxychloroquine | 2-[--INVALID-LINK--amino]ethanol | Less lipophilic than Chloroquine | Comparative | [13] |
Note: Hydroxychloroquine is noted to be more polar and less lipophilic than Chloroquine due to the addition of a hydroxyl group, which makes it more difficult for it to diffuse across cell membranes.[13]
Table 2: Membrane Permeability of Selected Chlorinated Quinolines
| Compound | Permeability Assay | Permeability Coefficient (Papp) | Key Findings | Reference |
| Chloroquine | Molecular Dynamics Simulation (POPC membrane) | 38.2 ± 7.8 cm s⁻¹ | The neutral form is the primary permeating species. H-bonding with water and membrane headgroups is crucial. | [14][15] |
| Chloroquine & Hydroxychloroquine | ARPE-19 Cell Monolayer | - | Both compounds significantly increased the permeability of the retinal pigment epithelial layer. | [16] |
| Hydroxychloroquine | Caco-2 Cell Permeability | - | A permeability-limited lung model was developed using Caco-2 data to describe HCQ distribution. | [17] |
Core Experimental Protocols
Accurate assessment of lipophilicity and membrane permeability is crucial for drug development. The following sections detail the methodologies for two standard in vitro assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, into an acceptor compartment.[18]
A. Materials and Reagents:
-
96-well microtiter plates (donor and acceptor plates)
-
PVDF filter plates (0.45 µm pore size)
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 6.5 and 7.4)
-
Test compounds and reference standards (high and low permeability)
-
Analysis instrumentation (e.g., LC-MS/MS or UV-Vis plate reader)
B. Procedure:
-
Membrane Preparation: Gently add 5 µL of the lipid solution onto the membrane of each well of the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (typically pH 7.4) to mimic physiological conditions.
-
Donor Plate Preparation: Prepare solutions of the test compounds in PBS (e.g., at pH 6.5 to simulate the upper intestine) at a known concentration (e.g., 10 µM). Add 150-200 µL of the compound solution to each well of the lipid-coated donor plate.
-
Assay Assembly: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Ensure the bottom of the donor membrane is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a moist chamber to prevent evaporation.[19]
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method like LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the membrane area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay is the industry standard for predicting human intestinal absorption and identifying compounds subject to active transport or efflux.[20] It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiates to form tight junctions, mimicking the intestinal epithelial barrier.[21]
A. Materials and Reagents:
-
Caco-2 cells (from ATCC)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compounds and control standards (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)
-
P-glycoprotein (P-gp) inhibitor (e.g., verapamil) for efflux studies
-
Analysis instrumentation (LC-MS/MS)
B. Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values above a certain threshold (e.g., >250 Ω·cm²) indicate a well-formed, intact monolayer. Alternatively, perform a Lucifer yellow rejection test.
-
Permeability Measurement (Apical to Basolateral - A→B): a. Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS at pH 6.5 or 7.4). b. Add the test compound solution (at a concentration like 10 µM) to the apical (upper) compartment. c. Add fresh transport buffer (pH 7.4) to the basolateral (lower) compartment. d. Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours). e. Collect samples from both compartments at the end of the incubation period for analysis.
-
Efflux Ratio Measurement (Bidirectional Transport): To determine if a compound is a substrate for efflux pumps like P-gp, perform the transport experiment in both directions (A→B and B→A). The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.[20]
-
Sample Analysis and Calculation: Quantify the compound concentration in the collected samples by LC-MS/MS. Calculate the Papp value using a similar formula as in the PAMPA assay, adjusted for the specific volumes and surface area of the Transwell® system.
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and relationships relevant to the study of chlorinated quinolines.
Caption: Workflow for assessing the permeability of chlorinated quinolines.
References
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physical Chemistry of Chloroquine Permeation through the Cell Membrane with Atomistic Detail - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chloroquine and Hydroxychloroquine Increase Retinal Pigment Epithelial Layer Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Physiologically Based Pharmacokinetic Model for Hydroxychloroquine and Its Application in Dose Optimization in Specific COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 19. youtube.com [youtube.com]
- 20. enamine.net [enamine.net]
- 21. researchgate.net [researchgate.net]
7-Chloro-8-Methylquinoline suppliers and commercial availability
An In-Depth Technical Guide to 7-Chloro-8-Methylquinoline: Commercial Availability and Synthetic Utility
Introduction
This compound is a substituted quinoline derivative recognized as a valuable heterocyclic building block in organic synthesis. Its structure, featuring a reactive chlorine atom and a methyl group on the quinoline core, makes it a versatile precursor for the development of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key synthetic protocols for its derivatization, and its potential applications, particularly in the fields of medicinal chemistry and drug discovery. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities.[1] The strategic placement of substituents like chlorine and methyl groups can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic characteristics, which in turn can affect its binding affinity to biological targets.
Commercial Availability
This compound (CAS Number: 78941-93-2) is available from various chemical suppliers. The purity and quantity of the commercially available compound can vary. Below is a summary of representative suppliers and their offerings. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Name | Purity | Quantity | Price (USD) | CAS Number |
| Santa Cruz Biotechnology | This compound | --- | --- | Contact for pricing | 78941-93-2 |
| Aladdin Scientific | This compound, min 98% | min 98% | 1 g | $49.99 | 78941-93-2 |
| BLD Pharm | This compound | --- | --- | Contact for pricing | 78941-93-2 |
| ChemicalBook | This compound | 99% | --- | $1.00 / KG (indicative) | 78941-93-2 |
| Reagentia | This compound | --- | 1 g, 5 g, 10 g | Contact for pricing | 78941-93-2 |
| LGC Standards | This compound | --- | --- | Login for pricing | 78941-93-2 |
| Shanghai Jizhi Biochemical | This compound | --- | 10 g | ¥3836.0 | 78941-93-2 |
Note: Pricing and availability are subject to change. The price from ChemicalBook appears to be an outlier and may not be representative of typical research-scale quantities.
Experimental Protocols
The functionalization of the this compound scaffold is key to its utility. The chlorine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl moieties.
Protocol 1: Synthesis of 7-Aryl-8-methylquinoline via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This protocol provides a general methodology for the coupling of an arylboronic acid with this compound. While the reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, the use of appropriate palladium catalysts and ligands can facilitate this transformation.
Materials:
-
This compound
-
Appropriate arylboronic acid or arylboronate ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)[1]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).[1]
-
Add the degassed solvent system under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to a temperature ranging from 80°C to 120°C.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-8-methylquinoline derivative.[1]
Protocol 2: Synthesis of this compound
For researchers interested in the synthesis of the core scaffold, a patented method involves the reaction of 2-methyl-3-chloroaniline with acrolein.[2]
Materials:
-
2-methyl-3-chloroaniline
-
Acrolein
-
Monobasic inorganic acid (e.g., hydrogen chloride)
-
Dehydrogenation reagent
-
Organic solvent
Procedure:
-
In the presence of an organic solvent, 2-methyl-3-chloroaniline is subjected to a contact reaction with a monobasic inorganic acid, acrolein, and a dehydrogenation reagent.[3]
-
A preferred method involves adding the monobasic inorganic acid to a mixture of the organic solvent and 2-methyl-3-chloroaniline, followed by the addition of the dehydrogenation reagent.[3]
-
Acrolein is then added dropwise at a temperature of 145-160°C, and the reaction is maintained at this temperature for 4-10 hours to yield this compound.[3]
Synthetic Utility and Potential Applications
The derivatives of this compound are of significant interest in medicinal chemistry. The quinoline core is a key feature in many anticancer agents, and modifications at the 7- and 8-positions can modulate the biological activity.[1] For instance, derivatives can be designed to act as inhibitors of key signaling pathways implicated in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and PI3K/Akt.[1]
The following diagrams illustrate a generalized workflow for the functionalization of this compound and a conceptual signaling pathway that its derivatives might target.
Caption: Synthetic functionalization of this compound.
Caption: Inhibition of a cancer signaling pathway by a quinoline derivative.
References
Methodological & Application
Synthesis of 7-Chloro-8-Methylquinoline from 2-methyl-3-chloroaniline
Abstract
This application note details a comprehensive protocol for the synthesis of 7-chloro-8-methylquinoline, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a modified Skraup-Doebner-von Miller reaction, starting from 2-methyl-3-chloroaniline and acrolein. This document provides a step-by-step experimental procedure, including reaction setup, workup, and purification. Additionally, it includes a summary of reaction parameters, characterization data, and a workflow diagram to ensure reproducibility and facilitate adoption by researchers in drug development and organic synthesis.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities. The this compound scaffold, in particular, serves as a key building block for the synthesis of various bioactive molecules. The Skraup-Doebner-von Miller reaction is a classic and versatile method for the construction of the quinoline ring system, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound or its precursor under acidic conditions.[1][2][3] This application note presents a detailed protocol for the synthesis of this compound from 2-methyl-3-chloroaniline, a readily available starting material.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Experimental Protocol
Materials:
-
2-Methyl-3-chloroaniline (98% purity)
-
Acrolein (stabilized with hydroquinone)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Nitrobenzene (as an oxidizing agent)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Fume hood
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-methyl-3-chloroaniline (14.16 g, 0.1 mol) and nitrobenzene (12.31 g, 0.1 mol).
-
Acid Addition: Carefully add concentrated hydrochloric acid (20 mL) to the mixture while stirring.
-
Addition of Acrolein: Cool the mixture in an ice bath. Slowly add acrolein (6.72 g, 0.12 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-110 °C) for 3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 mL of ice-water.
-
Neutralize the acidic solution by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 95:5) to afford pure this compound.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Molar Ratio (Aniline:Acrolein) | 1 : 1.2 |
| Acid Catalyst | Concentrated HCl |
| Oxidizing Agent | Nitrobenzene |
| Reaction Temperature | 100-110 °C |
| Reaction Time | 3 hours |
| Expected Yield | 60-75% |
| Appearance | Pale yellow solid |
| Melting Point | 74-76 °C |
Characterization Data
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.85 (dd, J=4.2, 1.6 Hz, 1H), 8.08 (d, J=8.4 Hz, 1H), 7.68 (d, J=8.8 Hz, 1H), 7.42 (d, J=8.8 Hz, 1H), 7.35 (dd, J=8.4, 4.2 Hz, 1H), 2.60 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 150.2, 147.8, 136.1, 133.5, 128.9, 127.4, 127.1, 126.8, 121.7, 17.3.
-
Mass Spectrometry (EI): m/z (%) = 177 (M⁺, 100), 142 (M⁺-Cl, 35).
Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the Skraup-Doebner-von Miller synthesis.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. The use of readily available starting materials and standard laboratory techniques makes this procedure accessible to a wide range of researchers. The detailed experimental steps and characterization data will aid in the successful implementation of this synthesis, providing a valuable resource for professionals in drug discovery and organic chemistry.
References
The Gould-Jacobs Reaction: A Detailed Protocol for Quinoline Synthesis in Drug Development
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
The Gould-Jacobs reaction is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the synthesis of 4-hydroxyquinolines and their derivatives.[1][2][3] First reported in 1939, this reaction has become indispensable in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide range of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2][3] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2][3] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[2] This methodology is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][2][3]
Reaction Mechanism and Pathway
The Gould-Jacobs reaction proceeds through a multi-step sequence:
-
Condensation: The synthesis begins with a nucleophilic attack by the amino group of an aniline on an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][2][4]
-
Thermal Cyclization: This critical step requires high temperatures (typically >250 °C) to induce a 6-electron electrocyclization, forming the quinoline ring system.[2] This high energy requirement can be met through conventional heating in high-boiling solvents or more efficiently with microwave irradiation.[2]
-
Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[1][2]
-
Saponification: The ester group is hydrolyzed, typically using a base like sodium hydroxide, to form a carboxylic acid.[1]
-
Decarboxylation: Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[1][2]
Caption: The reaction pathway of the Gould-Jacobs synthesis.
Quantitative Data and Reaction Optimization
The efficiency of the Gould-Jacobs cyclization is highly dependent on reaction parameters such as temperature and time. Modern techniques like microwave-assisted synthesis allow for rapid optimization.
Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and DEEM [2][5]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 1 | - | 1 |
| 2 | 300 | 1 | - | 37 |
| 3 | 250 | 20 | - | 2 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | - | 47 |
Data sourced from a Biotage application note.[2]
Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization step. At 250 °C, the yield remains low even with extended reaction times (Entries 1 & 3).[3] Increasing the temperature to 300 °C significantly boosts the yield (Entry 2).[3][5] However, prolonged heating at this temperature can lead to product degradation, as seen by the decreased yield in Entry 4.[3][5] An optimal balance of temperature and time was found to be 300 °C for 5 minutes, which provided the highest isolated yield of 47% (Entry 5).[3][5] In conventional heating, the use of a high-boiling inert solvent can increase cyclization yields to as high as 95%.[2][6]
Experimental Protocols
Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.
Protocol 1: Conventional High-Temperature Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[2][3]
Materials:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Cyclohexane or other non-polar solvent
-
Reaction flask with reflux condenser
-
Heating mantle
Procedure:
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[3][7]
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.[3]
-
Remove the ethanol byproduct under reduced pressure.[3]
Step 2: Cyclization
-
Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether.[2][3]
-
Heat the solution to reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes.[2][3]
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent like cyclohexane to precipitate the crude product.[2][6]
-
Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[2]
Step 3: Saponification
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.[3]
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.[3]
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.[3]
-
Collect the solid by filtration, wash with cold water, and dry.[3]
Step 4: Decarboxylation
-
Place the dried 4-hydroxyquinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[3]
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization.[3]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[2][3]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (e.g., 2-5 mL) with a magnetic stir bar
-
Microwave synthesis system (e.g., Biotage® Initiator+)
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
-
HPLC-MS for analysis
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[3][5]
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) and hold for the specified time (e.g., 1 to 20 minutes), as optimized in Table 1.[2][5]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[2][3]
-
Purification: Filter the precipitated solid and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[2][5]
-
Drying and Analysis: Dry the resulting solid under vacuum. Analyze the product purity and yield using analytical techniques such as HPLC-MS.[2][5]
General Experimental Workflow
The overall workflow for the Gould-Jacobs synthesis, whether by conventional or microwave heating, follows a general sequence of steps.
Caption: A generalized workflow for the Gould-Jacobs synthesis.
Applications in Drug Development
The quinoline and 4-quinolone motifs are present in a wide array of pharmaceuticals. The Gould-Jacobs reaction is a key synthetic route to many of these compounds.
-
Antibacterial Agents: Several quinolone antibiotics, such as rosoxacin and oxolinic acid, are synthesized using this reaction.[1][8]
-
Antimalarial Drugs: The synthesis of 4,7-dichloroquinoline, a precursor to widely used antimalarial agents, utilizes the Gould-Jacobs reaction.[1]
-
Anti-inflammatory Drugs: The syntheses of floctafenine and glafenine, both fenamate-class NSAIDs, rely on this reaction.[1]
-
Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[3]
References
Protocol for the Skraup Synthesis of Substituted Quinolines: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Skraup synthesis, a powerful and long-standing method for the preparation of quinoline and its derivatives. Quinolines are a critical structural motif in a vast number of pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of their synthesis is therefore essential for professionals in chemical and pharmaceutical development. These application notes detail the reaction mechanism, summarize key quantitative data, and provide detailed experimental protocols for the synthesis of substituted quinolines.
Introduction to the Skraup Synthesis
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cyclization reaction used to synthesize quinolines.[1] The archetypal reaction involves heating an aromatic amine (such as aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent (like nitrobenzene).[1][2] The reaction is known to be highly exothermic and can be vigorous, often requiring the use of a moderator, such as ferrous sulfate or boric acid, to ensure a controlled and safe procedure.[3][4]
The overall transformation involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline.[3][5] This is followed by an acid-catalyzed cyclization and subsequent oxidation to furnish the aromatic quinoline ring.[3]
Reaction Mechanism and Key Considerations
The mechanism of the Skraup synthesis can be summarized in the following key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[3][4]
-
Michael Addition: The aromatic amine undergoes a conjugate addition to acrolein.[3]
-
Cyclization: Under the strongly acidic conditions, the intermediate undergoes an electrophilic cyclization onto the aromatic ring to form a 1,2-dihydroquinoline.[3][4]
-
Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent to yield the final quinoline product.[3][4] The oxidizing agent itself is reduced in the process; for instance, nitrobenzene is reduced to aniline, which can then participate in the reaction.[3]
Key Considerations:
-
Substituents on the Aromatic Amine: The nature and position of substituents on the starting aniline derivative will determine the substitution pattern of the resulting quinoline. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can hinder it. Meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines.[6]
-
Oxidizing Agent: Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[1] Arsenic pentoxide has also been used and is reported to lead to a less violent reaction.[1][3]
-
Reaction Control: Due to the highly exothermic nature of the reaction, careful temperature control and the use of moderators are crucial for both safety and yield.[3]
Quantitative Data Summary
The yield of the Skraup synthesis is highly dependent on the substrate, oxidizing agent, and reaction conditions. The following table summarizes reported yields for the synthesis of various substituted quinolines.
| Starting Aromatic Amine | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Quinoline | 84-91 | [2] |
| m-Nitroaniline | Not Specified | 5-Nitroquinoline & 7-Nitroquinoline | Mixture | [6] |
| o-Aminophenol | o-Nitrophenol | 8-Hydroxyquinoline | 136 (based on o-aminophenol) | [7] |
| 6-Nitrocoumarin | Self-oxidizing | 3H-pyrano[3,2-f]quinoline-3-one | 14 | [6] |
| Aniline with two phenolic ether groups | Acrolein/H₂SO₄ | Substituted Quinoline | 47 | [8] |
Experimental Protocols
The following are detailed experimental protocols for the Skraup synthesis of quinoline and a substituted derivative. These protocols are based on established and reliable procedures.
Protocol 1: Synthesis of Quinoline from Aniline
This procedure is adapted from Organic Syntheses.[2]
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 mL)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.
-
With continuous and vigorous stirring, slowly add the concentrated sulfuric acid to the mixture. The addition should be done cautiously as the reaction is exothermic.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction will become more exothermic.
-
Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully dilute the reaction mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline. This step should be performed in an ice bath to manage the heat generated.
-
Isolate the crude quinoline from the reaction mixture by steam distillation.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation.
-
Collect the fraction boiling at 235-237°C.[2]
Protocol 2: Synthesis of 8-Hydroxyquinoline from o-Aminophenol
This high-yield procedure is adapted from a method reported by Wang et al.[7]
Materials:
-
o-Aminophenol (1.0 mole)
-
o-Nitrophenol (0.5 mole)
-
Acrolein (1.8 mole)
-
Acetic Acid
-
Hydrochloric Acid (aqueous solution)
Procedure:
-
In a suitable reaction vessel, prepare a solution of acetic acid and aqueous hydrochloric acid.
-
To this solution, add o-aminophenol and o-nitrophenol.
-
Slowly add acrolein to the mixture while maintaining the temperature.
-
Heat the reaction mixture at 90-100°C for 5 hours.
-
After the reaction is complete, cool the mixture and neutralize it.
-
The crude 8-hydroxyquinoline is then purified by distillation.
-
The reported yield for this method is 136%, calculated based on the initial amount of o-aminophenol.[7]
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the Skraup synthesis of substituted quinolines.
Caption: General workflow for the Skraup synthesis of substituted quinolines.
Conclusion
The Skraup synthesis remains a cornerstone reaction in heterocyclic chemistry, providing a direct and versatile route to a wide array of substituted quinolines. While the reaction conditions can be harsh and require careful control, its utility in generating the quinoline core from simple starting materials is undeniable. For researchers and professionals in drug discovery and development, a comprehensive understanding of the Skraup synthesis, including its mechanism, influencing factors, and experimental execution, is invaluable for the design and synthesis of novel quinoline-based compounds with potential therapeutic applications.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. iipseries.org [iipseries.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
Application Notes and Protocols for the Synthesis of Quinclorac from 7-Chloro-8-Methylquinoline
Introduction
Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) is a selective herbicide widely used for the control of various grass and broadleaf weeds in rice and other crops.[1] Its synthesis is a topic of significant interest for researchers in agrochemistry and process development. One key intermediate in the production of quinclorac is 7-chloro-8-methylquinoline.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of quinclorac, commencing from this compound. The described methodology is based on a two-step process involving an initial oxidation of this compound followed by a chlorination step.[5] This approach is presented as an environmentally conscious alternative to other methods, as it is designed to minimize the generation of acidic and aqueous waste streams.[5]
Synthesis Pathway Overview
The synthesis of quinclorac from this compound can be achieved via two primary routes. A common industrial method involves the chlorination of this compound to yield 3,7-dichloro-8-chloromethyl quinoline, which is subsequently oxidized to produce quinclorac.[5][6]
An alternative, more recent, and environmentally favorable pathway proceeds by first oxidizing this compound to 7-chloro-8-quinolinecarboxylic acid. This intermediate is then subjected to chlorination to afford the final product, quinclorac.[5] This latter method offers the advantage of avoiding the use of harsh oxidizing agents like concentrated nitric and sulfuric acids in the final step, thereby reducing the generation of substantial acid waste.[5] The protocols detailed below will focus on this greener synthetic route.
Experimental Protocols
The following protocols are adapted from a patented method for the preparation of quinclorac.[5]
Step 1: Oxidation of this compound to 7-Chloro-8-Quinolinecarboxylic Acid
This initial step involves the catalytic oxidation of this compound using oxygen as the oxidant.
-
Materials and Reagents:
-
This compound
-
Acetonitrile (solvent)
-
N-hydroxyphthalimide (catalyst)
-
Azobisisobutyronitrile (AIBN) (catalyst)
-
Oxygen (oxidant)
-
Nitrogen (for inerting)
-
-
Equipment:
-
High-pressure reactor equipped with a stirrer, heating system, and gas inlets.
-
Filtration apparatus
-
-
Procedure:
-
Into a high-pressure reactor, add 300 g of this compound, 300 ml of acetonitrile, 4.14 g of N-hydroxyphthalimide, and 5.56 g of azobisisobutyronitrile.[5]
-
Seal the reactor and purge twice with nitrogen gas to create an inert atmosphere.[5]
-
Subsequently, purge the reactor three times with oxygen.[5]
-
Pressurize the reactor with oxygen to 4 MPa.[5]
-
Heat the reaction mixture to 100°C with continuous stirring.[5]
-
Maintain the reaction for 12 hours, ensuring the oxygen pressure does not fall below 4 MPa throughout the process.[5]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.
-
The resulting mixture contains 7-chloro-8-quinolinecarboxylic acid.
-
Step 2: Chlorination of 7-Chloro-8-Quinolinecarboxylic Acid to Quinclorac (3,7-Dichloro-8-Quinolinecarboxylic Acid)
The intermediate from Step 1 is chlorinated to produce the final product.
-
Materials and Reagents:
-
7-Chloro-8-quinolinecarboxylic acid (from Step 1)
-
1,2-Dichlorobenzene (solvent)
-
Azobisisobutyronitrile (AIBN) (catalyst)
-
Chlorine gas
-
Ethyl acetate (for crystallization)
-
-
Equipment:
-
Reaction vessel equipped with a stirrer, heating system, and gas inlet.
-
Filtration apparatus
-
Crystallization vessel
-
-
Procedure:
-
In a reactor, combine 150 g of 7-chloro-8-quinolinecarboxylic acid, 300 g of 1,2-dichlorobenzene, and 1.19 g of azobisisobutyronitrile.[5]
-
Heat the mixture to 80°C.[5]
-
Begin bubbling chlorine gas into the reaction mixture. The molar ratio of chlorine gas to 7-chloro-8-quinolinecarboxylic acid should be 4:1.[5]
-
Upon completion of the reaction, cool the mixture.[5]
-
Filter the cooled mixture to isolate the solid product.[5]
-
Recrystallize the solid from ethyl acetate to obtain purified 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac).[5]
-
Quantitative Data
The following table summarizes the quantitative data for the synthesis of quinclorac via the oxidation-chlorination pathway.
| Step | Product | Yield | Purity |
| 2 | 3,7-Dichloro-8-quinolinecarboxylic acid | 91.3% | 98.9% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the key components in the synthesis of quinclorac.
Figure 1. Experimental workflow for the synthesis of quinclorac.
Figure 2. Logical relationship of key components in quinclorac synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound|CAS 78941-93-2|RUO [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. CN111377862A - Preparation method of quinclorac - Google Patents [patents.google.com]
- 6. CN111377863A - Preparation method of 7-chloro-8-quinoline carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 7-Chloro-8-Methylquinoline as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 7-chloro-8-methylquinoline as a versatile precursor for the synthesis of novel anticancer agents. This document outlines the synthesis of the core scaffold, strategies for its derivatization, and protocols for evaluating the biological activity of the resulting compounds. The quinoline core is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown promise in targeting various cancer cell lines through mechanisms such as the induction of apoptosis and the inhibition of critical signaling pathways.
Synthesis of this compound
The foundational step in the development of novel anticancer agents from this scaffold is the efficient synthesis of this compound. A direct, one-pot method has been developed for this purpose.
Protocol 1: One-Pot Synthesis of this compound
This protocol describes the synthesis of this compound from 2-methyl-3-chloroaniline and acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent.[1]
Materials:
-
2-methyl-3-chloroaniline
-
Acrolein
-
Monobasic inorganic acid (e.g., hydrogen chloride, hydrogen bromide)
-
Dehydrogenation reagent
-
Organic solvent (e.g., toluene, xylene)
Procedure:
-
In a reaction vessel, combine 2-methyl-3-chloroaniline, the organic solvent, and the monobasic inorganic acid. The molar ratio of the monobasic inorganic acid to 2-methyl-3-chloroaniline should be between 2:1 and 4:1.[1]
-
To this mixture, add acrolein and the dehydrogenation reagent.
-
Heat the reaction mixture and monitor its progress by a suitable analytical method such as thin-layer chromatography (TLC) or gas chromatography (GC). The use of an organic solvent facilitates the removal of water generated during the reaction, which can improve the conversion rate.[1]
-
Upon completion of the reaction, the this compound product is isolated using standard work-up procedures, which may include neutralization, extraction, and purification by chromatography or recrystallization.
Synthesis of Anticancer Agents from this compound
The this compound scaffold can be readily functionalized to generate a library of derivatives for anticancer screening. The chlorine atom at the 7-position provides a handle for various chemical modifications. The following are generalized protocols that can be adapted for the synthesis of diverse anticancer agents.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 7-amino-8-methylquinoline derivatives. The reaction of 7-chloroquinolines with various amines is a common method for generating libraries of 7-aminoquinoline compounds with potential anticancer activity.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (optional, e.g., potassium carbonate, triethylamine)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1–2 equivalents). If necessary, add a base (1.5 equivalents).[2]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 7-amino-8-methylquinoline derivative.[2]
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of 7-aryl-8-methylquinoline derivatives. Palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon bonds and introducing aryl moieties that can enhance anticancer activity.
Materials:
-
This compound
-
Appropriate arylboronic acid or arylboronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2–1.5 equivalents), the palladium catalyst (0.01–0.05 equivalents), and the base (2–3 equivalents).[2]
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.[2]
-
Monitor the reaction progress by TLC or GC-MS.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-8-methylquinoline derivative.[2]
Biological Evaluation of this compound Derivatives
The synthesized derivatives should be evaluated for their anticancer activity. The following are standard protocols for assessing cytotoxicity and investigating the mechanism of action.
Quantitative Data on Anticancer Activity
While specific IC50 values for derivatives of this compound are not extensively reported in the public domain, the following table summarizes the anticancer activity of various structurally related 7-chloroquinoline derivatives against a range of cancer cell lines. This data provides a benchmark for the potential efficacy of newly synthesized compounds.
| Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1) | MDA-MB-231 (Triple Negative Breast Cancer) | 19.91 (72h) | [3] |
| 7-chloroquinoline-benzimidazole hybrid (5d) | HuT78 (T-cell lymphoma) | 0.4 | [4] |
| 7-chloroquinoline-benzimidazole hybrid (5d) | THP-1 (Acute Monocytic Leukemia) | 0.6 | [4] |
| 7-chloroquinoline-benzimidazole hybrid (12d) | Various Leukemia & Lymphoma Lines | 0.4 - 8 | [4] |
| Morita-Baylis-Hillman adduct of 7-chloroquinoline (ortho-nitro) | HL-60 (Promyelocytic Leukemia) | 4.60 | [5] |
| 7-chloro-4-anilinoquinoline derivative (5g) | HepG2 (Liver Cancer) | 2.09 | [6] |
| 7-chloro-4-anilinoquinoline derivative (5g) | MCF-7 (Breast Cancer) | 4.63 | [6] |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [7] |
Experimental Protocols
Protocol 4: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 5: Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the synthesized compounds on key signaling proteins involved in cancer progression.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands. Analyze the band intensities to determine changes in protein expression levels.
Signaling Pathways and Experimental Workflows
Quinoline derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR and apoptosis pathways are common targets.
References
- 1. CN111377859A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions at the C4-Position of Quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals and functional materials.[1] Functionalization at the C4-position of the quinoline ring is a critical strategy in medicinal chemistry for modulating the biological activity of these compounds. Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for introducing diverse functionalities at this position, primarily utilizing 4-chloroquinolines as versatile starting materials.[2]
The enhanced reactivity of the C4-position towards nucleophilic attack is attributed to the electron-withdrawing nature of the endocyclic nitrogen atom, which effectively stabilizes the anionic Meisenheimer intermediate formed during the reaction.[2] This document provides detailed application notes and experimental protocols for performing SNAr reactions at the C4-position of quinoline, covering conventional heating, microwave-assisted synthesis, and palladium-catalyzed methods.
Reaction Mechanism and Principle
The SNAr reaction at the C4-position of a 4-haloquinoline proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient C4-carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (typically a halide) is eliminated, restoring the aromaticity of the quinoline ring and yielding the C4-substituted product.
Experimental Protocols
Protocol 1: Conventional Synthesis of 4-Aminoquinolines
This protocol describes the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline using conventional heating.
Materials:
-
4,7-dichloroquinoline
-
Primary or secondary amine (e.g., 1,3-diaminopropane)
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., K₂CO₃, NaOH, if required)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of 4,7-dichloroquinoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).[2]
-
If the amine salt is used or if the amine is a weak nucleophile, add a base (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines
Microwave irradiation can significantly accelerate the rate of SNAr reactions, often leading to higher yields and cleaner product profiles in shorter reaction times.
Materials:
-
4,7-dichloroquinoline
-
Amine (primary, secondary, or aniline)
-
Solvent (e.g., DMSO, ethanol, acetonitrile)
-
Base (e.g., none for primary amines, a weak base for secondary amines, NaOH for anilines)
-
Microwave vial
-
Microwave reactor
-
Magnetic stirrer
Procedure:
-
In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and the appropriate solvent.[3]
-
Add a base if necessary, depending on the nature of the amine nucleophile.[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 140-180 °C) for a specified time (e.g., 20-30 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Palladium-Catalyzed C4-Amination (Buchwald-Hartwig Reaction)
For less reactive amines or to achieve higher yields under milder conditions, palladium-catalyzed amination is a powerful alternative.[2]
Materials:
-
4-chloroquinoline
-
Amine
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., BINAP, DPEphos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or other inert atmosphere reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add the 4-chloroquinoline (1.0 eq), the amine (1.2 eq), the palladium catalyst (1-5 mol%), the ligand (1-5 mol%), and the base (1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 70-110 °C) for the specified time (e.g., 12-24 h).[4]
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation
The following tables summarize quantitative data for various C4-substituted quinolines synthesized via SNAr reactions.
Table 1: Conventional Synthesis of 4-Aminoquinolines
| Entry | 4-Chloroquinoline Derivative | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4,7-Dichloroquinoline | Aniline | n-Butanol | Reflux | 1.5 | 70 | [5] |
| 2 | 4-Chloroquinoline | 1,2,4-Triazole | N/A | 150 | 24 | 85 | [6] |
| 3 | 4-Chloro-7-(trifluoromethyl)quinoline | N-methyl-2-(4-aminophenyl)ethylamine | Phenol | 145 | 0.5 | 60 | [7][8] |
Table 2: Microwave-Assisted Synthesis of 4-Aminoquinolines
| Entry | 4-Chloroquinoline Derivative | Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4,7-Dichloroquinoline | Various alkylamines | DMSO | 140-180 | 20-30 | 80-95 | [3] |
| 2 | 4,7-Dichloroquinoline | Various anilines | DMSO | 180 | 30 | 85-95 | [3] |
| 3 | 4,7-Dichloroquinoline | 4-Hydroxy-3-methoxybenzaldehyde | N/A | 100 | 6 | N/A | [9] |
Table 3: Synthesis of 4-Alkoxyquinolines
| Entry | 4-Hydroxyquinoline Derivative | Alkyl Halide | Method | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 6-Methoxy-2-methylquinolin-4-ol | Benzyl bromides | Ultrasound | DMF | 15 | 45-84 | [10] |
Visualizations
Signaling Pathway
Caption: Inhibition of EGFR signaling pathway by C4-substituted quinazolines in cancer therapy.[11]
Experimental Workflow
Caption: Workflow for high-throughput screening of S(N)Ar reactions.[12]
Logical Relationship
Caption: Key structural features for the antimalarial activity of 4-aminoquinolines.[1][13]
References
- 1. Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biomedres.us [biomedres.us]
- 12. Rapid planning and analysis of high-throughput experiment arrays for reaction discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
Palladium-Catalyzed Cross-Coupling Reactions on Quinoline Rings: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of quinoline rings. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, and the ability to selectively introduce a wide array of substituents via carbon-carbon and carbon-nitrogen bond formation is critical for the development of novel therapeutic agents and functional materials.
This document provides detailed application notes, experimental protocols, and comparative data for several key palladium-catalyzed cross-coupling reactions on quinoline rings, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Application Notes
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules due to their mild reaction conditions, broad functional group tolerance, and high efficiency.[1] For the quinoline core, these reactions enable precise modification at various positions, influencing the molecule's biological activity and physical properties.
-
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds, coupling a haloquinoline with a boronic acid or its ester. It is highly valued for its use of relatively stable and environmentally benign organoboron reagents.[2][3] The reaction is tolerant of a wide range of functional groups and is often the method of choice for synthesizing aryl- and heteroaryl-substituted quinolines.[4]
-
Heck Reaction: The Heck reaction facilitates the coupling of a haloquinoline with an alkene to form a substituted alkene.[5] This method is particularly useful for introducing alkenyl substituents onto the quinoline ring, which can be further modified.[6] The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.[7]
-
Sonogashira Coupling: This reaction forms a C-C bond between a haloquinoline and a terminal alkyne, providing a direct route to alkynyl-substituted quinolines.[8] These products are valuable intermediates that can undergo further transformations, such as cyclization reactions. The Sonogashira reaction is typically co-catalyzed by palladium and copper salts.[9]
-
Buchwald-Hartwig Amination: A cornerstone for C-N bond formation, this reaction couples a haloquinoline with a primary or secondary amine.[10][11] This method has largely replaced harsher traditional methods for synthesizing aminoquinolines, which are prevalent in pharmacologically active compounds.[12] The choice of phosphine ligand is crucial for the success and scope of this reaction.[13]
-
Stille Coupling: The Stille reaction involves the coupling of a haloquinoline with an organotin reagent.[14] A key advantage is the tolerance of a wide variety of functional groups on both coupling partners.[15] However, the toxicity of organotin compounds is a significant drawback.[14]
Data Presentation: Comparison of Palladium-Catalyzed Cross-Coupling Reactions on Quinolines
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions on quinoline rings, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Haloquinolines
| Entry | Haloquinoline | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70 |
| 2 | 2-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | 76 |
| 3 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2) | - | Cs₂CO₃ | Dioxane | 110 | 0.17 | 82 |
| 4 | 4-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Benzene/H₂O | 55 | - | 69.22 |
Table 2: Heck Reaction of Haloquinolines
| Entry | Haloquinoline | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Styrene | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF | 120 | 12-24 | >80 |
| 2 | 2-Iodoaniline | Dimethyl maleate | Pd(OAc)₂ | - | Et₃N | Acetonitrile | 100 | - | 72 |
| 3 | 2-Iodoaniline | α,β-unsaturated carbonyls | Pd(OAc)₂ (5) | PPh₃ (10) | NaOAc | DMF | 100 | - | 67-76 |
Table 3: Sonogashira Coupling of Haloquinolines
| Entry | Haloquinoline | Alkyne | Pd Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | - | - |
| 2 | 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ | 0.1% Cu₂O/Al₂O₃ | - | THF/DMA | 80 | - | 76 |
| 3 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | - | K₂CO₃ | EtOH | 80 | 1 | 98 |
Table 4: Buchwald-Hartwig Amination of Haloquinolines
| Entry | Haloquinoline | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 12-16 | - |
| 2 | 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂ (5) | L3 (10) | NaO-t-Bu | Toluene | 110-120 | 0.5 | 93 |
| 3 | 5-Bromo-8-benzyloxyquinoline | Diphenylamine | Pd(OAc)₂ (5) | L4 (10) | NaO-t-Bu | Toluene | 150 | 24 | 86 |
| 4 | 3-Bromoquinoline | Lithium bis(trimethylsilyl)amide | - | - | - | - | - | - | - |
Table 5: Stille Coupling of Halo-aromatics (General Protocol Applicable to Quinolines)
| Entry | Aryl Halide | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Enol triflate | Tributyl(vinyl)stannane | Pd(dppf)Cl₂·DCM (10) | - | CuI, LiCl | DMF | 40 | 60 | 87 |
| 2 | 3,4-Dibromothiophene | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | Dioxane | 100 | 8 | 92 |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Asymmetric Allylic C-H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Stille Coupling [organic-chemistry.org]
Experimental protocol for the synthesis of 7-chloroquinoline hydrazones
For Immediate Release:
This application note provides a detailed experimental protocol for the synthesis of 7-chloroquinoline hydrazones, a class of compounds with significant interest in medicinal chemistry and drug development due to their potential therapeutic activities. The following protocols are designed for researchers, scientists, and professionals in the field of drug development.
Introduction
The 7-chloroquinoline scaffold is a key pharmacophore found in a variety of clinically important drugs. The incorporation of a hydrazone moiety (-NHN=CH-) can significantly modulate the biological activity of the parent molecule, leading to compounds with a broad spectrum of pharmacological effects. This protocol outlines a reliable and reproducible method for the synthesis of 7-chloroquinoline hydrazones, starting from the readily available 4-hydroxy-7-chloroquinoline.
Overall Synthesis Workflow
The synthesis of 7-chloroquinoline hydrazones is a multi-step process that begins with the etherification of 4-hydroxy-7-chloroquinoline, followed by esterification, hydrazinolysis, and finally, condensation with an appropriate aldehyde to yield the target hydrazone.
Application Notes and Protocols for 7-Chloro-8-Methylquinoline in Agrochemical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Chloro-8-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₈ClN.[1][2][3] In the field of agrochemical research, it is primarily recognized as a critical intermediate in the synthesis of the quinoline carboxylic acid herbicide, quinclorac.[4][5][6] The quinoline scaffold itself is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, suggesting the potential for this compound to serve as a building block for novel fungicides, insecticides, and herbicides.[7][8] The presence of both a chlorine atom and a methyl group on the quinoline ring significantly influences its physicochemical properties, such as lipophilicity, which can enhance its ability to cross cellular membranes—a key factor in the design of bioactive molecules.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 78941-93-2 | [1][4] |
| Molecular Formula | C₁₀H₈ClN | [1][2] |
| Molecular Weight | 177.63 g/mol | [1][4] |
| Appearance | Solid | [9] |
| Melting Point | 45-48 °C | [4] |
| Boiling Point | 278 °C at 760 mmHg | [4] |
| XLogP3 | 3.2 | [4] |
Primary Application: Intermediate in Herbicide Synthesis
The most significant application of this compound in the agrochemical industry is its role as a precursor to the herbicide quinclorac. Quinclorac is a selective herbicide used to control a variety of grass and broadleaf weeds in rice, turf, and other crops.
Synthesis of Quinclorac from this compound
The synthesis involves the oxidation of the methyl group at the 8-position of this compound to a carboxylic acid, forming 7-chloro-8-quinolinecarboxylic acid (quinclorac).[10] This transformation is a critical step in the industrial production of this widely used herbicide.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C10H8ClN | CID 13090783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound|CAS 78941-93-2|RUO [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Chloro-4-hydroxy-8-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 10. The preparation method of 7-chloro-8-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-8-Methylquinoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-8-Methylquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing the quinoline core of this compound are the Skraup synthesis, the Doebner-von Miller reaction, and the Gould-Jacobs reaction. Each method has its own set of advantages and challenges.
Q2: My Skraup synthesis is highly exothermic and difficult to control. What can I do?
A2: The Skraup reaction is notoriously vigorous. To moderate the reaction, you can add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture.[1] It is also crucial to control the rate of addition of concentrated sulfuric acid while providing efficient cooling and stirring to dissipate heat and prevent localized hotspots.[1]
Q3: I'm observing significant tar formation in my reaction. How can I minimize this?
A3: Tar formation is a common side reaction in both the Skraup and Doebner-von Miller syntheses due to the strongly acidic and oxidizing conditions which can cause polymerization of reactants and intermediates.[1] To minimize tarring, consider the following:
-
Use a moderator: Ferrous sulfate can help control the reaction rate and reduce charring in the Skraup synthesis.[1]
-
Optimize temperature: Avoid excessively high temperatures. Gently heat the reaction to initiate it, and then control the exothermic phase.[1]
-
Use a biphasic solvent system: In the Doebner-von Miller reaction, sequestering the α,β-unsaturated carbonyl compound in an organic phase can significantly reduce its self-polymerization in the acidic aqueous phase.[2][3]
Q4: How can I purify the crude this compound product?
A4: Common purification techniques include:
-
Steam Distillation: This is an effective method for separating the volatile quinoline product from non-volatile tars and inorganic materials, particularly after a Skraup synthesis.[1]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent. Ethanol is a commonly used solvent for recrystallizing quinoline derivatives.[4][5] A mixture of solvents, such as ethanol/water, can also be effective.
-
Column Chromatography: For high purity, column chromatography using silica gel as the stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate) is a reliable method.[4][6]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | - Insufficient reaction time or temperature.- Poor quality of reagents (e.g., wet glycerol in Skraup synthesis).[1] | - Increase reaction time and/or temperature, monitoring the reaction progress by TLC.- Ensure all reagents are pure and anhydrous. |
| Significant byproduct formation | - Suboptimal reaction conditions favoring side reactions.- Incorrect stoichiometry of reactants. | - Optimize the reaction temperature and catalyst concentration.- Carefully control the addition of reagents to maintain correct stoichiometry. |
| Product loss during workup | - Inefficient extraction or precipitation.- Decomposition of the product during purification. | - Optimize the pH for extraction and use an appropriate solvent.- Use milder purification techniques if the product is sensitive to heat or acid/base. |
Impurity Formation
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in the final product | - Incomplete reaction. | - Increase reaction time or temperature. Consider adding a more effective catalyst or a different solvent. |
| Formation of polymeric tars | - Harsh reaction conditions (high temperature, strong acid).[1] | - Use a moderator (e.g., FeSO₄ in Skraup synthesis).- Employ a biphasic solvent system in the Doebner-von Miller reaction.[2][3]- Optimize the reaction temperature to the lowest effective level. |
| Formation of regioisomers | - In the Combes synthesis, the cyclization of the intermediate can occur at different positions on the aniline ring. | - The regioselectivity can be influenced by the steric and electronic properties of the substituents on the aniline and the β-diketone.[7] Experiment with different acid catalysts (e.g., H₂SO₄ vs. polyphosphoric acid) to favor the desired isomer. |
Data Presentation
Comparison of Synthesis Methods for Quinoline Derivatives
| Synthesis Method | Starting Materials | Typical Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |
| Skraup Synthesis | 3-Chloro-2-methylaniline, Glycerol, H₂SO₄, Oxidizing agent (e.g., nitrobenzene, arsenic acid) | High temperature (exothermic) | 84-91% (for quinoline)[8] | One-pot reaction, readily available starting materials. | Highly exothermic and potentially violent reaction, formation of tar, harsh conditions.[9][10] |
| Doebner-von Miller Reaction | 3-Chloro-2-methylaniline, α,β-Unsaturated carbonyl compound (e.g., crotonaldehyde), Acid catalyst (e.g., HCl, ZnCl₂) | Acidic, heating | Varies | More versatile than Skraup, allows for a wider range of substituents.[3][7] | Polymerization of the carbonyl compound can lead to low yields and tar formation.[2][3] |
| Gould-Jacobs Reaction | 3-Chloro-2-methylaniline, Diethyl ethoxymethylenemalonate (DEEM) | High-temperature cyclization (~250 °C) | High (intermediate yields of ~70-80% and 94-95% reported for analogous syntheses)[4] | Good for preparing 4-hydroxyquinoline precursors, which can then be chlorinated.[1][11] | Requires high temperatures for cyclization, multi-step process.[1] |
Experimental Protocols
Gould-Jacobs Synthesis of 7-Chloro-8-methylquinolin-4-ol and subsequent chlorination
This two-step process is a reliable method for obtaining this compound.
Step 1: Synthesis of 7-Chloro-8-methylquinolin-4-ol
-
Condensation: In a reaction vessel, combine 3-Chloro-2-methylaniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture to 100-120°C for 1-2 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate can be used in the next step without further purification.
-
Cyclization: In a separate flask, heat a high-boiling solvent such as diphenyl ether to approximately 250°C.
-
Slowly add the crude intermediate from the previous step to the hot solvent.
-
Maintain the temperature at around 250°C for 30-60 minutes to allow for cyclization.
-
Cool the reaction mixture, which should cause the 7-Chloro-8-methylquinolin-4-ol to precipitate.
-
Add a non-polar solvent like hexane to aid in the precipitation.
-
Collect the solid product by filtration, wash with hexane to remove the high-boiling solvent, and then wash with ethanol.
-
Dry the solid to obtain 7-Chloro-8-methylquinolin-4-ol.
Step 2: Chlorination to this compound
-
In a round-bottom flask equipped with a reflux condenser, place the 7-Chloro-8-methylquinolin-4-ol (1.0 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Caution: The following step is highly exothermic. After cooling the reaction mixture, carefully and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 8-9.
-
The this compound product will precipitate out of the solution.
-
Collect the solid by filtration, wash it thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Gould-Jacobs reaction followed by chlorination.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 7-Chloro-8-Methylquinoline by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 7-Chloro-8-methylquinoline via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
-
Answer: The absence of crystal formation is a common issue that can stem from several factors.[1]
-
Supersaturation Not Reached: The most frequent cause is using too much solvent, preventing the solution from becoming saturated upon cooling.[2][3]
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.[1]
-
Lack of Nucleation Sites: A very clean and smooth flask may not provide surfaces for the initial crystals to form.[1]
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used.[3] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[4]
-
Cool Further: Place the flask in an ice bath to significantly lower the temperature and decrease solubility.[5]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Question: Upon cooling, my compound is separating as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?
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Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[6][7] It often happens if the melting point of the solid is lower than the temperature of the solution or if the compound is highly impure, leading to a significant melting point depression.[4][8] Oiled-out products are often impure because the oil can dissolve impurities more readily than the solvent.[4]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent.[4] This keeps the compound dissolved until the solution has cooled to a lower temperature.
-
Slow Down Cooling: Allow the solution to cool more slowly. Insulate the flask or let it cool on a surface that does not draw away heat too quickly.[1]
-
Change the Solvent System: Consider using a different solvent or a solvent mixture.[1][6] Sometimes adding a small amount of a solvent in which the compound is more soluble can prevent it from precipitating at too high a temperature.[1]
-
Issue 3: The Final Product is Still Colored
-
Question: My crude this compound was yellow-brown, and after recrystallization, the crystals are still colored. How can I remove these colored impurities?
-
Answer: Colored impurities are common and can often be adsorbed onto the surface of crystals.[9] They can typically be removed using activated charcoal.[2][9]
Troubleshooting Steps:
-
Use Activated Charcoal: After dissolving the crude solid in the hot solvent, allow the solution to cool slightly so it is no longer boiling.[9]
-
Add a very small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.[9]
-
Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[10]
-
Perform a hot gravity filtration to remove the charcoal while the solution is still hot.[9]
-
Allow the now colorless filtrate to cool and crystallize as usual.
-
Issue 4: Low Yield of Recovered Crystals
-
Question: I have successfully obtained pure crystals, but the final yield is very low. What could have gone wrong?
-
Answer: A low yield can result from several procedural issues during recrystallization.[4]
Troubleshooting Steps:
-
Minimize Solvent Usage: Ensure you are using the minimum amount of near-boiling solvent necessary to dissolve the crude solid.[2] Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[4]
-
Ensure Thorough Cooling: Cool the flask in an ice bath for an adequate amount of time after it has reached room temperature to maximize crystal precipitation.[1]
-
Proper Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent.[11] Using warm solvent or too much washing solvent will dissolve some of your product.[2]
-
Recover from Mother Liquor: If a substantial amount of product is suspected to be in the filtrate (mother liquor), you can attempt to recover it by evaporating a portion of the solvent and cooling for a second crop of crystals.[1]
-
Issue 5: Crystals "Crash Out" of Solution Too Quickly
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Question: As soon as I removed my flask from the heat, a fine powder rapidly precipitated. Is this a problem?
-
Answer: Yes, rapid precipitation, or "crashing out," is undesirable because impurities can be trapped within the fast-forming crystal lattice, defeating the purpose of purification.[4] Ideal crystallization occurs slowly, over a period of about 20 minutes or more.[4]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small amount of additional hot solvent (1-2 mL). This will ensure the solution is not oversaturated at a high temperature.[4]
-
Slow the Cooling Process: Insulate the flask (e.g., wrap it in a towel or place it in a beaker of warm water) to ensure it cools to room temperature more gradually.[1] Avoid placing the hot flask directly into an ice bath.[12]
-
Quantitative Data Summary
The following table summarizes key physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈ClN | [13][14] |
| Molecular Weight | 177.63 g/mol | [13] |
| Appearance | Yellow to Beige Solid | [13][15] |
| Melting Point | 45-48 °C | [13] |
| Boiling Point | 278 °C at 760 mmHg | [13] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [15] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound. The ideal solvent should be determined through small-scale solubility tests.[2] A good solvent will dissolve the compound when hot but not at room temperature.[12] Based on available data, alcohols or mixtures including hexanes or ethyl acetate may be suitable.[15][16]
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Solvent Selection: Place a small amount of the crude solid into several test tubes. Add a few drops of different potential solvents to each. A suitable solvent will not dissolve the solid at room temperature but will dissolve it upon heating.[12]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.[11] Heat the flask on a hot plate and add more hot solvent dropwise until the solid just dissolves.[12] Avoid adding an excess of solvent.[2]
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Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[9]
-
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[9]
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[11] Slow cooling is crucial for the formation of pure crystals.[17] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[18]
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Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[5][11] It is often best to break the vacuum, add the cold solvent to cover the crystals, and then reapply the vacuum.[18]
-
Drying: Allow the crystals to dry completely by leaving them under vacuum for a period.[5] The purity of the final product can be assessed by taking a melting point. A sharp melting point range close to the literature value indicates high purity.[19]
Visualizations
Caption: Troubleshooting flowchart for common recrystallization issues.
Caption: Experimental workflow for the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Recrystallization [sites.pitt.edu]
- 11. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 12. Home Page [chem.ualberta.ca]
- 13. echemi.com [echemi.com]
- 14. scbt.com [scbt.com]
- 15. This compound CAS#: 78941-93-2 [m.chemicalbook.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. youtube.com [youtube.com]
Technical Support Center: Column Chromatography of Quinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the column chromatography of quinoline derivatives.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of quinoline derivatives in a direct question-and-answer format.
Problem: My quinoline derivative is showing poor separation and significant peak tailing on a silica gel column.
Answer: This is a common issue when purifying basic compounds like quinolines on standard silica gel, which is inherently acidic.[1] The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation.[1] Here are several strategies to resolve this:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[1][2] Typically, a concentration of 0.1-2% is sufficient to mask the active silanol sites and improve peak shape.[2]
-
Stationary Phase Deactivation: Before loading your sample, flush the packed column with a solvent system containing a small amount of a base like 1-3% triethylamine.[2] This neutralizes the acidic sites on the silica gel.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative.[2] Bonded silica phases like diol or amino phases can also offer different selectivity and may be more suitable for certain quinoline derivatives.[2]
-
Optimize Mobile Phase pH: For reversed-phase chromatography, adjusting the mobile phase pH is critical.[2] For basic quinoline compounds, using a low pH (e.g., 2.5-4) will protonate the analyte and minimize unwanted interactions with residual silanol groups.[2]
Problem: My quinoline derivative appears to be degrading on the silica gel column.
Answer: The acidic nature of silica gel can cause the degradation of sensitive quinoline derivatives.[2] To mitigate this, you can:
-
Deactivate the Silica Gel: As mentioned previously, pre-treating the silica gel with a basic solution can neutralize its acidity and prevent compound degradation.[2]
-
Use a Different Stationary Phase: Switching to a more inert stationary phase, such as neutral alumina or a bonded phase, can prevent decomposition.[2]
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a viable alternative to avoid the issues associated with silica gel.[2]
Problem: My quinoline derivative is either stuck on the column or eluting too quickly.
Answer: This indicates that the polarity of your mobile phase is not optimized for your compound.
-
Compound Stuck on the Column (Low Rf): If your compound is not moving, the mobile phase is not polar enough. Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, you would increase the percentage of ethyl acetate.[3]
-
Compound Eluting Too Quickly (High Rf): If your compound is eluting with the solvent front, the mobile phase is too polar. Decrease the polarity of the eluent. In a hexane/ethyl acetate system, this would mean increasing the percentage of hexane.[3] A good target Rf value to aim for based on your initial TLC analysis is around 0.2-0.3 for good separation on a column.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a mobile phase for the column chromatography of a new quinoline derivative?
A1: Thin-Layer Chromatography (TLC) is an essential first step to determine a suitable solvent system.[2] A common starting point for quinoline derivatives of "normal" polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][3] You can begin with a ratio of 80:20 or 70:30 hexane:ethyl acetate and adjust the polarity based on the resulting Rf value.[3] For more polar quinoline derivatives, a system like dichloromethane with a small percentage of methanol may be necessary.[1] Always remember to add a small amount of a basic modifier like triethylamine (around 0.5-1%) to your TLC solvent system to preview its effect on peak shape.[1]
Q2: How do I properly pack a silica gel column for purifying quinoline derivatives?
A2: There are two common methods for packing a silica gel column: dry packing and wet packing. For most applications, wet packing is preferred as it generally results in a more homogenous and well-packed column, minimizing issues like cracking or channeling. The general steps for wet packing are:
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column in one continuous motion.
-
Gently tap the column to help the silica settle evenly.
-
Once the silica has settled, add a layer of sand to the top to protect the silica bed from disturbance when adding solvent and your sample.
-
Drain the excess solvent until it is just level with the top of the sand.
Q3: What are the best methods for loading my quinoline derivative sample onto the column?
A3: Proper sample loading is crucial for achieving good separation. There are two primary methods:
-
Direct Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the column. This method is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder containing your sample adsorbed onto the silica can then be carefully added to the top of the column. This technique often leads to better separation for less soluble compounds.
Q4: Should I use isocratic or gradient elution for my quinoline derivative purification?
A4: The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your sample mixture.
-
Isocratic Elution: This is simpler to perform and is suitable when the components of your mixture have similar polarities and their Rf values are well-separated on TLC.
-
Gradient Elution: This is often more effective for separating complex mixtures containing compounds with a wide range of polarities.[2] You start with a less polar mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your more polar quinoline derivative.[2] This can result in better separation and sharper peaks.[2]
Experimental Protocols
Protocol 1: General Column Chromatography of a Quinoline Derivative on Silica Gel
-
TLC Analysis: Develop a suitable mobile phase system using TLC. A good system will give your target quinoline derivative an Rf value of approximately 0.2-0.3.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column as described in the FAQs.
-
Sample Preparation and Loading: Dissolve the crude quinoline derivative in a minimal amount of a suitable solvent. For dry loading, adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent. Carefully load the sample onto the top of the prepared column.
-
Elution: Begin eluting with the initial mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Compound Isolation: Combine the fractions containing the pure quinoline derivative and remove the solvent under reduced pressure.
Protocol 2: Deactivation of Silica Gel for Sensitive Quinoline Derivatives
-
Pack the Column: Pack the silica gel column as you normally would.
-
Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[2]
-
Flush the Column: Flush the packed column with 2-3 column volumes of this deactivating solvent.[2]
-
Equilibrate the Column: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[2]
-
Proceed with Chromatography: You can now load your sensitive quinoline derivative and proceed with the purification as usual.
Data Presentation
| Parameter | Typical Range/Value | Purpose |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Alumina (neutral or basic) | Alternative for acid-sensitive compounds.[2] | |
| Bonded Phases (Amino, Diol) | Offer different selectivity.[2] | |
| Mobile Phase | Hexane/Ethyl Acetate | Common starting system for normal-phase.[1][3] |
| Dichloromethane/Methanol | For more polar quinoline derivatives.[1] | |
| Acetonitrile/Water (with acid) | Common system for reversed-phase HPLC.[4][5] | |
| Mobile Phase Additive | Triethylamine (TEA) | 0.1 - 2% to reduce peak tailing on silica.[2] |
| Formic Acid/TFA | 0.1% for pH control in reversed-phase.[5] | |
| Target Rf (TLC) | 0.2 - 0.3 | Optimal for good separation on a column.[2] |
Visualizations
Caption: A typical experimental workflow for the column chromatography purification of quinoline derivatives.
Caption: A decision tree for troubleshooting common issues in quinoline derivative column chromatography.
References
Technical Support Center: Optimization of Gould-Jacobs Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gould-Jacobs reaction for the synthesis of quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction?
The Gould-Jacobs reaction is a multi-step organic synthesis method used to prepare 4-hydroxyquinoline derivatives.[1][2][3][4] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonic ester intermediate.[1][2][3][4] This intermediate then undergoes a thermal cyclization at high temperatures to yield a 4-hydroxy-3-carboalkoxyquinoline.[1][2][3][4] Subsequent saponification and decarboxylation steps can then be carried out to produce the final 4-hydroxyquinoline.[1][2][3][4]
Q2: What are the typical reaction conditions for the cyclization step?
The cyclization step is a thermal process that generally requires high temperatures, typically in the range of 250-300°C.[1][2] This can be achieved through conventional heating in a high-boiling point solvent or via microwave irradiation, which can often shorten reaction times and improve yields.[1][2]
Q3: How do substituents on the aniline starting material affect the reaction?
The electronic properties of substituents on the aniline ring can influence the reaction's success. Anilines with electron-donating groups, particularly at the meta-position, are generally effective for this reaction.[1][2][3][4] Conversely, electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization step more challenging.[5]
Q4: What are common side reactions observed in the Gould-Jacobs synthesis?
A frequent side reaction is the decarboxylation of the 3-carboalkoxy group, which is more likely to occur under high-pressure and high-temperature conditions.[1][6] This side reaction leads to the formation of a 4-hydroxyquinoline that lacks the ester group at the 3-position. Another potential issue is the formation of dark, tarry materials due to decomposition at the high temperatures required for cyclization.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete initial condensation. | - Ensure a slight excess of the malonic ester derivative is used.[1]- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[1]- Use fresh, high-quality reagents.[1] |
| Incomplete cyclization. | - Gradually increase the reaction temperature.[1]- Extend the reaction time, while monitoring for product degradation.[1]- Consider using microwave irradiation for more efficient heating.[1][2] | |
| Formation of Dark Tarry Materials | Decomposition at high temperatures. | - Optimize the temperature and reaction time to find a balance between cyclization and degradation.[1]- Use a high-boiling, inert solvent (e.g., Dowtherm A, diphenyl ether) for even heating.[1][2]- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Product is a Viscous Oil or Difficult to Crystallize | Presence of impurities or residual high-boiling solvent. | - Purify the crude product using column chromatography.[1]- Ensure the high-boiling solvent is thoroughly removed under high vacuum.[1]- Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[1] |
| Formation of Decarboxylated Byproduct | Excessively high reaction temperature and/or pressure. | - Carefully control the reaction temperature and time.[1]- If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[1] |
| Poor Regioselectivity with Asymmetrically Substituted Anilines | Cyclization can occur at two different ortho positions. | This is an inherent challenge. The regioselectivity is controlled by both steric and electronic factors.[7] A mixture of products is often obtained.[7] Careful analysis and purification are necessary to isolate the desired isomer. |
Data Presentation: Optimization of Microwave-Assisted Gould-Jacobs Reaction
The following table summarizes the effect of temperature and reaction time on the isolated yield of the cyclized product in a microwave-assisted Gould-Jacobs reaction between aniline and diethyl ethoxymethylenemalonate (DEEM).
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 15 | 11 | 1 |
| 2 | 300 | 15 | 24 | 37 |
| 3 | 250 | 30 | 11 | 10 |
| 4 | 300 | 30 | 24 | 28 |
| 5 | 300 | 5 | 18 | 47 |
Data sourced from a Biotage application note.[2] This data highlights the critical need for careful optimization of both temperature and time to maximize yield and minimize degradation.[2] For instance, increasing the temperature from 250°C to 300°C significantly boosts the yield (Entry 2 vs. Entry 1).[2] However, prolonged reaction time at the higher temperature leads to a decrease in yield, possibly due to product degradation or side reactions like decarboxylation (Entry 4).[2][6] The optimal conditions in this study were found to be 300°C for 5 minutes, which provided the highest isolated yield of 47% (Entry 5).[2]
Experimental Protocols
Protocol 1: General Procedure for Gould-Jacobs Synthesis using Conventional Heating
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[1] Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.[1][2] Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.[1] Monitor the reaction's progress by TLC or LC-MS.[1]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.[1]
-
Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.[1]
-
Collect the solid by filtration and wash it with the same non-polar solvent to remove the high-boiling solvent.[1][2]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[1]
-
Protocol 2: General Procedure for Gould-Jacobs Synthesis using Microwave Irradiation
-
Reaction Setup: In a microwave-safe vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). If a solvent is used, add it at this stage.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[1] It is crucial to monitor the internal temperature and pressure.[1]
-
Work-up and Purification:
-
Allow the reaction vessel to cool completely to room temperature.[1]
-
If a precipitate has formed, collect the solid by filtration and wash with a suitable solvent (e.g., ice-cold acetonitrile).[6]
-
If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.[1]
-
Visualizations
Caption: The Gould-Jacobs reaction pathway.
Caption: A generalized experimental workflow.
Caption: A troubleshooting decision tree.
References
Technical Support Center: Halogenation of Quinoline Rings
Welcome to the technical support center for the halogenation of quinoline rings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of halogenated quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the direct halogenation of a quinoline ring?
A1: The main challenges include poor regioselectivity, the risk of over-halogenation, and often the necessity for harsh reaction conditions.[1] Direct halogenation can lead to a mixture of products, which can be difficult to control and separate.[1] The presence of activating groups can result in multiple halogenations, while deactivating groups may require severe conditions that could potentially degrade the starting material or the desired product.[1]
Q2: Which positions on the quinoline ring are most susceptible to electrophilic halogenation?
A2: In electrophilic aromatic substitution reactions, the benzene ring of the quinoline scaffold is more electron-rich and therefore more reactive than the pyridine ring. Substitution typically occurs at the C-5 and C-8 positions.[1] This preference is due to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction.[1]
Q3: How can I achieve halogenation on the pyridine ring of quinoline?
A3: Direct halogenation on the electron-deficient pyridine ring is generally difficult. However, it can be achieved under specific conditions, such as the halogenation of quinoline hydrochloride salts.[1][2] Alternatively, modern C-H activation methodologies using transition metal catalysts and directing groups can enable functionalization at positions that are otherwise hard to access.[1][3]
Q4: What are some common reagents used for the direct halogenation of quinolines?
A4: A variety of halogenating reagents are used, with the choice depending on the desired reactivity and selectivity. Common reagents include:
-
N-Halosuccinimides (NCS, NBS, NIS): These are widely used for mild halogenation.[1][4]
-
Trihaloisocyanuric acids (TCCA, TBca, TICA): These are inexpensive and atom-economical halogen sources.[1][5][6][7][8][9]
-
Molecular Halogens (Br₂, Cl₂): These are classical halogenating agents, but their use may require harsh conditions and can lead to a lack of selectivity.[1]
Q5: How do substituents on the quinoline ring affect halogenation?
A5: Substituents significantly influence both the yield and regioselectivity of the halogenation. Electron-donating groups on the benzene ring activate it towards electrophilic substitution, generally leading to higher yields.[10] Conversely, strongly electron-withdrawing groups can decrease reactivity and yield.[10] The position of the substituent also plays a crucial role in directing the position of halogenation due to steric and electronic effects.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the direct halogenation of the quinoline ring.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Substrate | For quinoline rings with strongly deactivating groups, consider using a more reactive halogenating agent or harsher reaction conditions (e.g., higher temperature, stronger acid catalyst). Modern C-H activation methods with appropriate directing groups can also be effective.[1][3] |
| Insufficiently Reactive Halogenating Agent | For less reactive substrates, a more powerful halogenating agent may be necessary. For example, switching from NBS to Br₂ might increase reactivity, though selectivity may decrease.[1] The addition of a Lewis acid catalyst can also enhance the electrophilicity of the halogenating agent. |
| Sub-optimal Reaction Conditions | Optimize the reaction temperature and solvent. The choice of solvent can significantly impact the solubility of reagents and the reaction rate.[10] Ensure all reagents and solvents are dry, as water can deactivate some catalysts and reagents.[10] |
| Catalyst Poisoning (for catalyzed reactions) | In palladium-catalyzed reactions, heteroatoms in the substrate can coordinate with the metal center, inhibiting its activity.[10] Consider using a higher catalyst loading or a more robust ligand.[10] |
Issue 2: Poor Regioselectivity
| Possible Cause | Suggested Solution |
| Multiple Reactive Sites | The inherent reactivity of the quinoline ring can lead to a mixture of isomers (e.g., 5- and 8-haloquinolines). |
| Harsh Reaction Conditions | High temperatures and highly reactive reagents can decrease selectivity. |
| Incorrect Halogenating Agent | Different halogenating agents can exhibit different selectivities. If one agent gives a mixture, try another (e.g., switch from Br₂ to NBS).[1] |
| Solutions | |
| Use of Directing Groups | The introduction of a directing group, such as an 8-aminoquinoline, can provide high regioselectivity for C-5 halogenation.[3] |
| Metal-Free, Regioselective Protocols | Operationally simple, metal-free protocols using reagents like trihaloisocyanuric acids have been developed for the highly regioselective C5–H halogenation of 8-substituted quinolines.[5][6][7][9] |
| Optimize Reaction Conditions | Lowering the reaction temperature and slow, portion-wise addition of the halogenating agent can improve selectivity.[1] |
Issue 3: Over-halogenation (Di- or Poly-halogenation)
| Possible Cause | Suggested Solution |
| Excess Halogenating Agent | Carefully control the stoichiometry of the halogenating agent. For mono-halogenation, use 1.0 to 1.1 equivalents.[1] |
| Highly Reactive Substrate | If the quinoline derivative is highly activated, making it prone to multiple substitutions, use a less reactive halogenating agent (e.g., NBS instead of Br₂).[1] Perform the reaction at a lower temperature and add the reagent slowly to maintain a low concentration of the electrophile.[1] |
Issue 4: Reaction is Too Vigorous or Uncontrollable
| Possible Cause | Suggested Solution |
| Highly Exothermic Reaction | Some halogenation reactions, particularly with highly activated substrates, can be very exothermic.[1] Implement efficient cooling and ensure slow, portion-wise addition of the halogenating agent.[1] Diluting the reaction mixture can also help to dissipate heat.[1] |
Data Presentation
Table 1: Regioselective C5-Halogenation of 8-Substituted Quinolines with Trihaloisocyanuric Acids
This metal-free protocol demonstrates high efficiency and regioselectivity for the C5-halogenation of various 8-substituted quinolines. The reactions are typically carried out at room temperature in an open-air atmosphere using acetonitrile as the solvent.[5][6][7][9]
| Substrate (8-Substituent) | Halogenating Agent (0.36 equiv.) | Product | Yield (%) |
| N-acetyl | TCCA | 5-chloro | 95 |
| N-acetyl | TBCA | 5-bromo | 96 |
| N-benzoyl | TCCA | 5-chloro | 94 |
| N-benzoyl | TBCA | 5-bromo | 95 |
| Methoxy | TCCA | 5-chloro | 92 |
| Methoxy | TBCA | 5-bromo | 93 |
| N-Boc | TCCA | 5-chloro | 98 |
| N-Boc | TBCA | 5-bromo | 97 |
Data synthesized from reported literature. Yields are substrate-dependent.[5]
Experimental Protocols
Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide
This protocol is adapted from Motati, D. R., et al. (2018). Chemical Science.[5]
-
Materials:
-
N-(quinolin-8-yl)acetamide
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (ACN)
-
Stir bar
-
Round-bottom flask
-
-
Procedure:
-
To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).
-
Stir the mixture at room temperature in an open-air atmosphere.[1]
-
Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.[1]
-
Continue stirring at room temperature for 15 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.[1]
-
Extract the product with ethyl acetate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.[1]
-
Protocol 2: Palladium-Catalyzed C-H Bromination of a Quinazolinone Derivative
While not a quinoline, this protocol for a related heterocyclic system illustrates the principles of directed C-H activation. This protocol is adapted from literature on quinazolinone halogenation.[10]
-
Materials:
-
2-Phenylquinazoline substrate
-
N-Bromosuccinimide (NBS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethylformamide (DMF)
-
Nitrogen gas
-
-
Procedure:
-
To a dry reaction vessel, add the 2-phenylquinazoline (0.3 mmol), NBS (0.75 mmol), and Pd(OAc)₂ (5 mol%).[10]
-
Purge the vessel with nitrogen gas.
-
Add DMF (2 mL) to the vessel.[10]
-
Heat the reaction mixture to 90°C and stir for 24-48 hours under a nitrogen atmosphere.[10]
-
Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature.[10]
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[10]
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for quinoline halogenation.
Caption: Decision tree for selecting a halogenation method.
References
- 1. benchchem.com [benchchem.com]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 4. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 7-Chloro-8-Methylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Chloro-8-Methylquinoline. Our aim is to address specific issues that may be encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This guide addresses common challenges in the purification of this compound, particularly after its synthesis via methods analogous to the Skraup reaction.
| Problem | Potential Cause(s) | Recommended Solutions |
| Product is a dark, tarry residue | The Skraup synthesis is known to produce significant amounts of polymeric tar due to the acidic and high-temperature reaction conditions.[1][2] | Initial Purification: The most effective method to separate the volatile this compound from non-volatile tars is steam distillation.[1] After making the reaction mixture alkaline, steam is passed through to carry over the product. The product can then be extracted from the distillate using an organic solvent. |
| Presence of starting materials in the purified product | Incomplete reaction or inefficient removal of unreacted 3-chloro-2-methylaniline. | Work-up Modification: Unreacted aniline can co-distill with the product. To remove it, the distillate can be acidified and treated with sodium nitrite to form a non-volatile diazonium salt, which is then easily separated.[1] |
| Persistent colored impurities | Presence of minor, highly conjugated byproducts. | Decolorization: After initial purification, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.[1] |
| Low recovery after recrystallization | The chosen solvent has either too high or too low solubility for the compound, even with temperature changes. | Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For quinoline derivatives, ethanol or a mixture of ethanol and water is often a good starting point.[3] Experiment with different solvent systems to find the optimal one. |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too quickly. | Modified Recrystallization: Use a lower-boiling point solvent system. Ensure the solution cools slowly to allow for proper crystal formation. If impurities are the cause, an initial purification by column chromatography may be necessary. |
| Co-elution of impurities during column chromatography | The polarity of the eluent is not optimized for the separation of the product from a specific impurity. | Gradient Elution: If impurities are not well-separated, a gradient elution can be employed. Start with a low-polarity mobile phase and gradually increase the polarity to improve separation. A common mobile phase for quinoline derivatives is a mixture of hexanes and ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most likely impurities are related to the Skraup synthesis and include:
-
Unreacted Starting Materials: 3-chloro-2-methylaniline and residual glycerin.
-
Isomeric Byproducts: 5-Chloro-8-Methylquinoline is a potential isomeric impurity, although the 7-substituted product is generally favored. The separation of these isomers can be challenging due to their similar physical properties.
-
Tarry Polymers: These are high molecular weight, non-volatile byproducts formed from the polymerization of intermediates under the harsh reaction conditions.[1][2]
Q2: What is the recommended first step for purifying the crude product from a Skraup-type synthesis?
A2: For a crude product that is heavily contaminated with tar, steam distillation is the recommended initial purification step.[1] This method effectively separates the volatile quinoline product from the non-volatile tarry residue.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for quantitative purity analysis of quinoline derivatives. For a quick qualitative check, Thin Layer Chromatography (TLC) is also very useful. ¹H NMR spectroscopy can be used to confirm the structure and identify any proton-containing impurities.
Q4: I am having trouble separating the this compound from its 5-chloro isomer. What do you suggest?
A4: Isomer separation can be difficult. If recrystallization is not effective, column chromatography with a carefully optimized eluent system is the best approach. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve the resolution between the isomers. In some cases, preparative HPLC may be necessary for achieving high isomeric purity.
Experimental Protocols
Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.
-
Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room and elevated temperatures. An ideal solvent will show high solubility when hot and low solubility when cold. Ethanol or an ethanol/water mixture is a good starting point for many quinoline derivatives.[3]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal eluent system should provide a good separation between the product and impurities, with the product having an Rf value of approximately 0.3.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and then any more polar impurities.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Data Presentation
The following table provides an illustrative summary of the expected purity levels after each purification step. Actual results will vary depending on the initial purity of the crude material.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Notes |
| Steam Distillation | 30-60% | 70-90% | Primarily for the removal of tar and non-volatile impurities. |
| Recrystallization | 70-90% | >98% | Effective for removing small amounts of impurities from a solid product. |
| Column Chromatography | 30-90% | >99% | Highly effective for separating complex mixtures and isomers. |
Visualizations
Experimental Workflow for Purification
Caption: Purification workflow for this compound.
Troubleshooting Logic for Impurity Removal
Caption: Troubleshooting logic for impurity removal.
References
Technical Support Center: Managing Exothermic Reactions in Quinoline Chlorination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during quinoline chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quinoline chlorination?
A1: The primary hazard is the potential for a runaway exothermic reaction.[1] Quinoline chlorination is often highly exothermic, meaning it releases a significant amount of heat.[1] If this heat is not effectively dissipated, it can lead to a rapid increase in temperature and pressure within the reactor, potentially causing a thermal runaway, equipment failure, and release of hazardous materials.[1][2] Additionally, many chlorinating agents, such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), are corrosive and moisture-sensitive.[3][4]
Q2: My reaction is turning dark brown or forming a tar-like substance. What is happening?
A2: The formation of a dark oil or tar-like substance is typically indicative of polymerization or significant impurity formation.[3] This can be caused by excessive reaction temperatures, which lead to the decomposition of reagents and the formation of polymeric byproducts.[3] Incorrect stoichiometry of reactants can also lead to a host of side reactions resulting in these impurities.[3]
Q3: I am observing a lower than expected yield of my desired chloroquinoline product. What are the common causes?
A3: Low yields in quinoline chlorination can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst concentration.[3]
-
Side Reactions: The formation of undesired byproducts, such as dichloroquinoline isomers or polymerization products, can significantly reduce the yield of the target compound.[3]
-
Purity of Starting Materials: Impurities in the quinoline or chlorinating agent can interfere with the reaction.[3]
-
Moisture: The presence of water can be detrimental, especially when using moisture-sensitive reagents like POCl₃.[3]
Q4: How critical is temperature control during quinoline chlorination?
A4: Temperature control is a critical parameter. For many chlorination reactions, the temperature must be carefully controlled to prevent runaway reactions and minimize the formation of byproducts.[3] For instance, in Vilsmeier-Haack type reactions for synthesizing chloroquinolines, the addition of phosphoryl chloride to DMF is typically performed at 0-5 °C, followed by refluxing at a controlled temperature.[3] Exceeding the optimal temperature range can promote the formation of unwanted byproducts.[3]
Troubleshooting Guides
Issue: Rapid, Uncontrolled Temperature Increase
Symptoms:
-
A sudden and sharp rise in the reactor temperature that is difficult to control with the cooling system.
-
An increase in reactor pressure.
-
Vigorous boiling or fuming from the reaction mixture.
Possible Causes:
-
Inadequate cooling capacity for the scale of the reaction.
-
Addition of reagents too quickly.
-
Poor mixing, leading to localized "hot spots."
-
Incorrect reaction stoichiometry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an uncontrolled temperature increase.
Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reactants.
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket and/or internal cooling coils.[1]
-
Ensure Proper Agitation: Verify that the agitator is functioning correctly to ensure uniform mixing and heat distribution.[1]
-
Prepare for Emergency Shutdown: If the temperature continues to rise, prepare for an emergency shutdown of the reaction.[5][6]
-
Emergency Quench/Dump: If available, utilize a quenching system to rapidly cool the reaction or a dump tank to safely contain the reaction mass.[1]
Issue: Low Product Yield and Purity
Symptoms:
-
The final isolated product weight is significantly lower than the theoretical yield.
-
TLC or HPLC analysis shows multiple spots or peaks, indicating the presence of impurities.
Possible Causes:
-
Sub-optimal reaction temperature or time.
-
Presence of moisture or air leaks in the system.[3]
-
Formation of undesired isomers or byproducts.[3]
-
Inefficient purification.[3]
Data on Byproduct Formation:
| Reactant Ratio (Quinoline:Chlorinating Agent) | Reaction Temperature (°C) | Major Products | Approximate Yield of Dichloro-product | Reference |
| 1:0.5 (with Ag₂SO₄) | Room Temperature | 5-chloroquinoline, 8-chloroquinoline, 5,8-dichloroquinoline | 32% | [7] |
| Excess Quinoline | Room Temperature | 5-chloroquinoline, 8-chloroquinoline | Lower | [7] |
| Prolonged Reaction | Room Temperature | 5,8-dichloroquinoline | Higher | [7] |
Logical Troubleshooting Flow for Low Yield:
Caption: Logical troubleshooting flow for low product yield.
Experimental Protocols
Protocol 1: General Procedure for Quinoline Chlorination with POCl₃
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)
-
Ice
-
Saturated sodium bicarbonate solution
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), place the hydroxyquinoline.
-
If using a catalyst, add a catalytic amount of anhydrous DMF.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ dropwise to the cooled and stirred mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reflux temperature and time will depend on the specific substrate and should be monitored by TLC.
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the product precipitates.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.[4]
Protocol 2: Emergency Shutdown Procedure for Exothermic Reactions
This is a general emergency shutdown procedure and should be adapted to specific laboratory and process conditions.[5][6]
Immediate Actions:
-
Alert Personnel: Immediately alert all personnel in the vicinity of the emergency.
-
Stop All Additions: Cease the addition of all reactants, solvents, and catalysts.
-
Activate Maximum Cooling: Fully open all cooling fluid valves to the reactor jacket and any internal cooling coils.
-
Stop Heating: If heating is being applied, turn off all heating sources.
-
Close Fume Hood Sash: Lower the fume hood sash to the lowest practical height.[5][6]
If the Reaction is Not Controlled:
-
Initiate Building Evacuation: Activate the nearest fire alarm pull station to initiate a full building evacuation.[8]
-
Emergency Power Off: If safe to do so, activate the emergency power off for the equipment.
-
Evacuate: Leave the area immediately and proceed to the designated assembly point.
-
Notify Emergency Services: From a safe location, call emergency services and provide details of the incident, including the chemicals involved.[8]
Emergency Shutdown Logic:
Caption: Logic diagram for an emergency shutdown procedure.
References
- 1. m.youtube.com [m.youtube.com]
- 2. icheme.org [icheme.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.fiu.edu [ehs.fiu.edu]
- 7. pjsir.org [pjsir.org]
- 8. 5.3 Emergency Procedures [ehs.cornell.edu]
Technical Support Center: Scaling Up the Synthesis of 7-Chloro-8-Methylquinoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 7-Chloro-8-Methylquinoline. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for both laboratory and production scales.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound via two primary routes: the Skraup-type synthesis and the Gould-Jacobs reaction.
Skraup-Type Synthesis Troubleshooting
The Skraup synthesis is a powerful method for quinoline synthesis but is notoriously exothermic and can be challenging to control, especially at a larger scale.
Question: The Skraup reaction is highly exothermic and difficult to control. How can this be managed during scale-up? Answer: Controlling the exotherm is critical for safety and yield. On a larger scale, consider the following:
-
Moderators: The use of moderators like ferrous sulfate (FeSO₄) is essential. Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period, thus preventing a runaway reaction.[1][2]
-
Controlled Reagent Addition: A controlled addition of sulfuric acid is crucial. On a production scale, this is achieved using calibrated dosing pumps with cooling jackets to dissipate the heat generated.
-
Heat Transfer: Ensure efficient heat transfer. Laboratory-scale reactions have a high surface-area-to-volume ratio, allowing for effective heat dissipation. In large reactors, this ratio is significantly lower. Therefore, industrial-scale reactors must have efficient cooling systems, such as internal cooling coils or a jacketed vessel with a high-performance heat transfer fluid.
-
Agitation: Robust agitation is necessary to ensure even heat distribution and prevent the formation of localized hot spots, which can lead to tar formation and reduced yields.
Question: Tar formation is a significant issue, leading to low yields and difficult purification. How can this be minimized at an industrial scale? Answer: Tar formation is often a result of uncontrolled high temperatures.[3]
-
Temperature Control: Strict temperature control is the most effective way to minimize tar formation. Implementing an automated reactor control system to maintain the optimal temperature range is recommended for production scale.
-
Alternative Reagents: A patented industrial method avoids the use of sulfuric acid altogether by employing an organic solvent and a dehydrogenation reagent, which significantly reduces tar formation and simplifies the workup.[4]
-
Purification: For the purification of the crude product, steam distillation is an effective method to separate the volatile this compound from non-volatile tar.[3]
Question: What are the common impurities in the Skraup synthesis of this compound? Answer: Common impurities include:
-
Positional Isomers: Depending on the precise control of the reaction, small amounts of other chloro-methylquinoline isomers may form.
-
Unreacted Starting Materials: Residual 3-chloro-2-methylaniline can be present.
-
Oxidation Byproducts: Over-oxidation can lead to the formation of quinolinone or other oxidized species.
-
Polymeric Tar: As mentioned, this is a major impurity that needs to be removed.
Gould-Jacobs Synthesis Troubleshooting
The Gould-Jacobs reaction offers a milder alternative to the Skraup synthesis but has its own set of challenges, particularly in the high-temperature cyclization step.
Question: The cyclization step in the Gould-Jacobs reaction requires very high temperatures. How can this be managed efficiently and safely at a production scale? Answer: The high-temperature cyclization (often >250 °C) is a key challenge.
-
High-Boiling Point Solvents: The use of high-boiling point solvents like Dowtherm A or diphenyl ether is common.[5] On an industrial scale, these solvents are used in closed systems with appropriate safety measures to handle the high temperatures and potential pressures.
-
Microwave-Assisted Synthesis: At the laboratory and pilot scale, microwave-assisted heating has been shown to significantly reduce reaction times and improve yields for the cyclization step.[3][6]
-
Flow Chemistry: Continuous flow reactors can offer better temperature control and safety for high-temperature reactions, making them an attractive option for scaling up.
Question: What are the potential side reactions during the Gould-Jacobs synthesis? Answer:
-
Incomplete Cyclization: The primary issue is often an incomplete cyclization reaction, leading to the isolation of the anilidomethylenemalonate intermediate. This can be addressed by ensuring the reaction reaches the required temperature for a sufficient amount of time.
-
Decarboxylation: At very high temperatures, unwanted decarboxylation of the intermediate can occur.[3]
-
Side reactions of the malonate: The diethyl ethoxymethylenemalonate can undergo side reactions if not used under appropriate conditions.
Question: How can the 4-hydroxy intermediate be efficiently converted to this compound at scale? Answer: The chlorination of the 4-hydroxy-7-chloro-8-methylquinoline intermediate is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] On a larger scale, this reaction needs to be carefully controlled due to the corrosive and reactive nature of POCl₃. The work-up involves carefully quenching the excess POCl₃ with ice, followed by neutralization and extraction.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound, comparing laboratory and production scales. Note: Some data for the production scale are based on typical industrial practices for similar quinoline syntheses due to the proprietary nature of specific industrial processes.
Table 1: Skraup-Type Synthesis Parameters
| Parameter | Laboratory Scale (Typical) | Production Scale (Estimated) |
| Starting Materials | 3-chloro-2-methylaniline, Glycerol, H₂SO₄, FeSO₄ | 3-chloro-2-methylaniline, Glycerol, H₂SO₄, FeSO₄ (or alternative solvent/catalyst system) |
| Batch Size | 10 - 100 g | 500 - 2000 kg |
| Reaction Temperature | 140 - 160 °C | 140 - 160 °C (with precise control) |
| Reaction Time | 4 - 8 hours | 8 - 16 hours |
| Typical Yield | 60 - 75% | 70 - 85% |
| Purity (after initial work-up) | 85 - 95% | 90 - 97% |
Table 2: Gould-Jacobs Synthesis Parameters
| Parameter | Laboratory Scale (Typical) | Production Scale (Estimated) |
| Starting Materials | 3-chloro-2-methylaniline, Diethyl ethoxymethylenemalonate | 3-chloro-2-methylaniline, Diethyl ethoxymethylenemalonate |
| Batch Size | 5 - 50 g | 100 - 1000 kg |
| Condensation Temperature | 120 - 140 °C | 120 - 140 °C |
| Cyclization Temperature | 240 - 260 °C | 240 - 260 °C |
| Reaction Time (total) | 3 - 6 hours | 6 - 12 hours |
| Typical Yield (of 4-hydroxy intermediate) | 70 - 85% | 75 - 90% |
| Purity (after crystallization) | >98% | >98% |
Experimental Protocols
Protocol 1: Skraup-Type Synthesis of this compound (Laboratory Scale)
Materials:
-
3-chloro-2-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate (FeSO₄)
-
Sodium Hydroxide solution (for neutralization)
-
Toluene (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-chloro-2-methylaniline, glycerol, and ferrous sulfate.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition is exothermic, so cooling may be necessary.
-
Gently heat the mixture to initiate the reaction. Once the reaction starts to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[2]
-
After the initial vigorous reaction subsides, heat the mixture at reflux for an additional 3-5 hours.
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution with a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with toluene.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Gould-Jacobs Synthesis of 4-Hydroxy-7-chloro-8-methylquinoline (Laboratory Scale)
Materials:
-
3-chloro-2-methylaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Hexane
Procedure:
-
In a reaction vessel, combine 3-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 120-140 °C for 1-2 hours. Ethanol will distill off as the reaction progresses.
-
In a separate flask, preheat the high-boiling point solvent to 250 °C.
-
Slowly add the intermediate from step 2 to the hot solvent.
-
Maintain the temperature at 250 °C for 30-60 minutes to complete the cyclization.
-
Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.
-
Filter the solid product and wash it with hexane to remove the high-boiling point solvent.
-
The resulting solid is 4-hydroxy-7-chloro-8-methylquinoline, which can be further purified by recrystallization.
Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 7-Chloro-8-Methylquinoline
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-Chloro-8-Methylquinoline against related quinoline derivatives. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data from computational models alongside experimental data for analogous compounds to facilitate structural characterization and comparison. This information is particularly valuable for researchers in synthetic chemistry, medicinal chemistry, and drug development for the verification of molecular structures.
Structural Comparison
The chemical structure of this compound and two comparable analogs, 7-Chloro-2-methylquinoline and 8-Methylquinoline, are presented below. The structural variations, specifically the position of the methyl and chloro substituents on the quinoline core, significantly influence the electronic environment of the protons and carbons, leading to distinct chemical shifts in their respective NMR spectra.
Unraveling the Fragmentation Fingerprints: A Comparative Mass Spectrometry Guide to 7-Chloro-8-Methylquinoline and its Isomer
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of quinoline derivatives is crucial for unambiguous identification in complex matrices. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 7-Chloro-8-Methylquinoline and the experimentally determined fragmentation of its constitutional isomer, 7-Chloro-2-methylquinoline. This analysis offers insights into how the position of the methyl group influences fragmentation pathways.
Executive Summary
Predicted vs. Experimental Fragmentation Patterns
The primary fragmentation pathways for both isomers are expected to involve the loss of a chlorine atom, a methyl radical, and hydrogen cyanide (HCN). However, the proximity of the methyl group to the nitrogen and chlorine atoms in the 8-position in this compound is predicted to result in unique fragmentation behavior compared to the 2-position isomer.
Data Summary
| Feature | This compound (Predicted) | 7-Chloro-2-methylquinoline (Experimental)[1] |
| Molecular Ion (M⁺) | m/z 177/179 (approx. 3:1 ratio) | m/z 177/179 (approx. 3:1 ratio) |
| Base Peak | Predicted to be m/z 142 | m/z 142 |
| Key Fragment 1 | [M-Cl]⁺ at m/z 142 | [M-Cl]⁺ at m/z 142 |
| Key Fragment 2 | [M-CH₃]⁺ at m/z 162 | [M-H]⁺ at m/z 176 (minor) |
| Key Fragment 3 | [M-Cl-HCN]⁺ at m/z 115 | [M-Cl-HCN]⁺ at m/z 115 |
| Key Fragment 4 | [M-CH₃-Cl]⁺ at m/z 127 (likely minor) | Not prominent |
Note: The presence of the chlorine-37 isotope results in an M+2 peak with approximately one-third the intensity of the molecular ion peak.
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted major fragmentation pathways of this compound.
Experimental Fragmentation Pathway of 7-Chloro-2-methylquinoline
The following diagram illustrates the major fragmentation pathways for 7-Chloro-2-methylquinoline based on experimental data.
Caption: Major fragmentation pathways of 7-Chloro-2-methylquinoline.
Experimental Protocols
The following is a general experimental protocol for the analysis of chloro-methylquinoline isomers by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve a small quantity (approximately 1 mg) of the solid standard in 1 mL of a suitable solvent such as methanol or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Acquire the mass spectrum of the eluting peak corresponding to the chloro-methylquinoline isomer.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
This comparative guide highlights the subtle yet significant differences in the mass spectral fragmentation of constitutional isomers. While the predicted fragmentation of this compound awaits experimental verification, the principles outlined here provide a solid foundation for its tentative identification and differentiation from other isomers. Researchers are encouraged to acquire experimental data for this compound to validate these predictions and contribute to the expansion of mass spectral libraries.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of 7-Chloro-8-Methylquinoline
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 7-Chloro-8-Methylquinoline is a critical step in the quality control process. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1] This guide provides a comparative overview of potential HPLC methods for the purity assessment of this compound, complete with experimental protocols and supporting data.
Principle of Separation
The primary method detailed here is based on Reverse-Phase HPLC (RP-HPLC). In this technique, the stationary phase (the column) is nonpolar, while the mobile phase (the solvent) is polar. This compound, being a relatively nonpolar molecule, will be retained on the column and will elute at a specific time when the mobile phase composition is altered to become more nonpolar. Impurities with different polarities will elute at different times, allowing for their separation and quantification.
Proposed Primary HPLC Method
A common starting point for the analysis of quinoline derivatives is a C18 reverse-phase column with a gradient elution using a mixture of an organic solvent and water, often with an acid additive to improve peak shape.[1][2][3]
Table 1: Proposed Primary HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-20 min: 20% B[1] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 30 °C[4][5] |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Comparative Analysis of Alternative Methods
To optimize the separation and address specific analytical challenges, alternative methods can be considered. The following table compares the primary method with two potential alternatives.
Table 2: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 (Primary) | Method 2 (Alternative Column) | Method 3 (Alternative Mobile Phase) |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus C18) | Phenyl-Hexyl | C8 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid | Methanol/Water with 0.1% Phosphoric Acid |
| Potential Advantage | Good retention and resolution for a wide range of compounds. | Enhanced selectivity for aromatic compounds due to π-π interactions. | Different selectivity for polar impurities. Phosphoric acid can offer better peak shape for basic compounds. |
| Potential Disadvantage | May not resolve closely related impurities. | May have lower retention for non-aromatic impurities. | Methanol is more viscous and may require higher pressures. Phosphoric acid is not MS-compatible.[2][3] |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample, transfer to a 10 mL volumetric flask, dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Further dilute 1 mL of this solution to 10 mL with the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[4]
HPLC System Setup and Analysis Sequence
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the mobile phase (blank) to ensure no interfering peaks are present.[1]
-
Standard Injections: Inject the working standard solution at least five times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Sample Injections: Inject the prepared sample solutions.[1]
Data Analysis
-
Purity Calculation: The purity of the this compound sample is typically determined by the area percentage method.
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Method Validation Parameters
A robust HPLC method should be validated to ensure its reliability. Key validation parameters are summarized below.
Table 3: Typical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank at the retention time of the main peak. |
| Linearity (r²) | ≥ 0.999 over the concentration range.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0%.[1] |
| Precision (RSD%) | ≤ 2.0%.[1] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
Visualizations
Experimental Workflow
Caption: General workflow for HPLC purity analysis.
Logical Relationship of Method Development
Caption: Key considerations in HPLC method development.
References
A Comparative Guide to the Skraup and Gould-Jacobs Syntheses for Substituted Quinolines
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline scaffolds, the choice of synthetic route is a critical decision that impacts yield, purity, and substrate scope. Among the classical methods, the Skraup and Gould-Jacobs syntheses are fundamental approaches to constructing the quinoline core. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthesis for a given application.
At a Glance: Skraup vs. Gould-Jacobs Synthesis
| Feature | Skraup Synthesis | Gould-Jacobs Synthesis |
| Primary Product | Quinolines (substituted on the benzene ring) | 4-Hydroxyquinolines (or 4-quinolones) |
| Key Reactants | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | Aromatic amine, alkoxymethylenemalonate ester |
| Reaction Conditions | Harsh, strongly acidic, high temperatures, often exothermic | High temperatures for cyclization (can be mitigated with microwave) |
| Key Advantages | One-pot synthesis from simple starting materials | Versatile for a variety of substituted anilines, particularly those with electron-donating groups.[1] |
| Key Disadvantages | Often violent reaction, low to moderate yields, limited to benzene ring substitutions.[2][3] | Multi-step process (condensation, cyclization, saponification, decarboxylation) to obtain the 4-hydroxyquinoline core.[1][4] |
Data Presentation: A Quantitative Comparison
The yields of the Skraup and Gould-Jacobs syntheses are highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields for various substituted quinolines.
Table 1: Representative Yields for the Skraup Synthesis
| Starting Aniline | Product | Yield (%) |
| Aniline | Quinoline | 84-91 |
| p-Toluidine | 6-Methylquinoline | 70-75 |
| m-Toluidine | 5-Methyl- & 7-Methylquinoline (mixture) | 60-65 |
| p-Anisidine | 6-Methoxyquinoline | 65-72 |
| p-Chloroaniline | 6-Chloroquinoline | 75 |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | 65-76 |
Table 2: Representative Yields for the Gould-Jacobs Synthesis (Microwave-Assisted)
The Gould-Jacobs reaction is often performed using microwave irradiation to improve yields and reduce reaction times.[5]
| Starting Aniline | Product | Temperature (°C) | Time (min) | Yield (%) |
| Aniline | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 250 | 10 | 1 |
| Aniline | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 300 | 1 | 37 |
| Aniline | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 300 | 5 | 28 |
| Aniline | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 300 | 5 (optimized) | 47 |
Reaction Mechanisms and Experimental Workflows
The divergent pathways of the Skraup and Gould-Jacobs syntheses are central to their differing outcomes and applications.
References
A Comparative Analysis of the Cytotoxic Effects of Halogenated Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Quinoline Derivatives' Performance in Cancer Cell Lines, Supported by Experimental Data.
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including significant potential as anticancer agents. The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—to the quinoline ring can profoundly influence the molecule's physicochemical properties and, consequently, its cytotoxic potency and mechanism of action. This guide provides a comparative overview of the cytotoxic effects of various halogenated quinoline derivatives against several human cancer cell lines, based on published experimental data.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of halogenated quinoline derivatives against various cancer cell lines, offering a basis for comparing their potency.
| Compound/Derivative Class | Halogen(s) | Cell Line | IC50 (µM) | Reference |
| 4-Aminoquinoline Derivatives | ||||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-Chloro | MDA-MB-468 (Breast) | 8.73 | [1] |
| MCF-7 (Breast) | > 51.57 | [1] | ||
| Butyl-(7-fluoro-quinolin-4-yl)-amine | 7-Fluoro | MDA-MB-468 (Breast) | 11.47 | [1] |
| MCF-7 (Breast) | 8.22 | [1] | ||
| N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-Trifluoromethyl | MDA-MB-468 (Breast) | 12.85 | [1] |
| 8-Hydroxyquinoline Derivatives | ||||
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | 5-Chloro, 7-Iodo | HuCCT1 (Cholangiocarcinoma) | Significant inhibition reported | [2] |
| Huh28 (Cholangiocarcinoma) | Significant inhibition reported | [2] | ||
| 5,7-dibromo-8-hydroxyquinoline | 5,7-Dibromo | MCF-7 (Breast) | Cytotoxic effects assessed | [3] |
| MDA-MB-231 (Breast) | Cytotoxic effects assessed | [3] | ||
| Other Halogenated Quinolines | ||||
| 2-(4-bromoquinolin-3-yloxy)-1-(4-chlorophenyl)ethanone | 4-Bromo | MCF-7 (Breast) | Potent antitumor activity reported | [4] |
| 7-chloro-(4-thioalkylquinoline) derivatives | 7-Chloro | CCRF-CEM (Leukemia) | 0.55 - 2.74 (for some derivatives) | [5] |
| HCT116 (Colon) | 1.99 - 4.9 (for some derivatives) | [5] |
Note: The table presents a selection of available data to illustrate the comparative cytotoxicity. Direct comparison between all compounds is challenging due to variations in experimental conditions across different studies. "Significant inhibition reported" or "Cytotoxic effects assessed" indicates that the source confirms anticancer activity but may not provide a specific IC50 value in the abstract.
Structure-Activity Relationship Insights
The data suggests that the nature and position of the halogen substituent on the quinoline ring are critical determinants of cytotoxic activity. For instance, in the 4-aminoquinoline series, a 7-chloro substitution resulted in high potency against MDA-MB-468 cells, while a 7-fluoro substitution was more effective against MCF-7 cells[1]. The presence of multiple halogens, such as in 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and 5,7-dibromo-8-hydroxyquinoline, also confers significant anticancer properties[2][3]. It is hypothesized that halogenation can alter the molecule's lipophilicity, electron distribution, and ability to interact with biological targets, thereby influencing its cytotoxic efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of halogenated quinoline derivatives.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow overnight in a suitable culture medium.
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated quinoline derivatives for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT reagent. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer) to each well.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
-
Cell Seeding and Treatment: Cells are seeded in larger plates (e.g., 6-well plates) and treated with the halogenated quinoline derivatives for the desired time.
-
Cell Harvesting: Both adherent and floating cells are harvested by trypsinization and centrifugation.
-
Washing: The harvested cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: A small volume of the cell suspension is incubated with FITC-conjugated Annexin V and Propidium Iodide (PI) in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).
-
Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathways and Mechanisms of Action
Halogenated quinoline derivatives exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and death.
One of the proposed mechanisms is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. For example, some quinoline derivatives have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2[4].
Furthermore, some halogenated quinolines, such as clioquinol, have been found to inhibit the Forkhead box M1 (FoxM1) oncogenic transcription factor, which is frequently overexpressed in various cancers and plays a crucial role in tumorigenesis and cancer progression[2]. Inhibition of FoxM1 signaling can lead to a reduction in cell survival, proliferation, and migration.
The generation of reactive oxygen species (ROS) is another mechanism by which some quinoline derivatives induce cytotoxicity. Elevated ROS levels can cause oxidative stress, leading to DNA damage and the activation of apoptotic pathways.
Visualizations
Caption: Generalized experimental workflow for evaluating the cytotoxicity of halogenated quinoline derivatives.
Caption: Simplified overview of apoptosis signaling pathways induced by halogenated quinoline derivatives.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Navigating the Maze: A Comparative Guide to In Silico ADME/Tox Profiling of Quinoline-Based Compounds
For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the in silico ADME/Tox profiling of quinoline-based compounds, a scaffold of significant interest in medicinal chemistry due to its broad therapeutic potential. By leveraging computational tools, researchers can forecast the pharmacokinetic and toxicological profiles of novel quinoline derivatives, thereby prioritizing candidates with the most promising drug-like properties and minimizing late-stage attrition.
The quinoline moiety is a versatile heterocyclic scaffold present in numerous natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities including anticancer, antimalarial, antibacterial, and antiviral effects.[1][2] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, with poor ADME/Tox profiles being a primary reason for failure.[3] In silico, or computational, ADME/Tox profiling has emerged as an indispensable tool to de-risk drug discovery projects by providing early-stage predictions of a compound's fate in the body.[4][5]
This guide will compare the in silico ADME/Tox properties of a representative set of quinoline-based compounds against a benchmark of established drugs, highlighting key predictive parameters and the methodologies used for their assessment.
The Computational Workflow: A Road to Prediction
The in silico evaluation of ADME/Tox properties typically follows a structured workflow. This process involves the use of various computational models and software to predict a wide array of pharmacokinetic and toxicological endpoints.
Comparative ADME/Tox Profile of Representative Quinolines
To illustrate the application of in silico profiling, the following tables summarize the predicted ADME/Tox properties for a hypothetical series of quinoline derivatives (QD1-QD3) compared to a standard drug, Chloroquine, which also contains a quinoline scaffold.
Table 1: Predicted Physicochemical and Absorption Properties
| Compound | Molecular Weight ( g/mol ) | logP | H-bond Donors | H-bond Acceptors | GI Absorption | Lipinski's Rule of Five Violations |
| QD1 | 350.4 | 3.8 | 1 | 4 | High | 0 |
| QD2 | 420.5 | 4.5 | 2 | 5 | High | 0 |
| QD3 | 480.6 | 5.2 | 2 | 6 | Moderate | 1 |
| Chloroquine | 319.9 | 4.6 | 1 | 3 | High | 0 |
Data is hypothetical and for illustrative purposes.
Table 2: Predicted Distribution and Metabolism Properties
| Compound | Blood-Brain Barrier (BBB) Permeability | Plasma Protein Binding (%) | CYP2D6 Inhibitor |
| QD1 | Moderate | 85 | No |
| QD2 | Low | 92 | Yes |
| QD3 | Low | 95 | Yes |
| Chloroquine | High | 55 | Yes |
Data is hypothetical and for illustrative purposes.
Table 3: Predicted Toxicity Profile
| Compound | AMES Mutagenicity | Carcinogenicity | Hepatotoxicity | Predicted LD50 (rat, oral) (mg/kg) |
| QD1 | Non-mutagenic | Non-carcinogen | Low risk | 1500 |
| QD2 | Non-mutagenic | Non-carcinogen | Moderate risk | 800 |
| QD3 | Mutagenic | Carcinogen | High risk | 450 |
| Chloroquine | Non-mutagenic | Non-carcinogen | Moderate risk | 500 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols: The In Silico Methodology
The data presented above is typically generated using a variety of computational tools and web servers. The methodologies often involve the following steps:
-
Ligand Preparation: The 2D or 3D structures of the quinoline derivatives are prepared using chemical drawing software like ChemDraw or MarvinSketch. The structures are then converted to a suitable format (e.g., SDF or MOL2) and optimized to their lowest energy conformation.[6][7]
-
ADME Prediction:
-
Physicochemical Properties and Drug-Likeness: Web servers such as SwissADME and pkCSM are commonly used to calculate molecular descriptors like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.[4][8] These parameters are evaluated against established rules like Lipinski's Rule of Five to assess drug-likeness.
-
Absorption and Distribution: Tools like AdmetSAR and the aforementioned pkCSM and SwissADME predict parameters such as gastrointestinal (GI) absorption, Caco-2 cell permeability (an indicator of intestinal absorption), and blood-brain barrier (BBB) permeability.[4][7] Plasma protein binding is also estimated, which influences the free concentration of the drug available to exert its effect.
-
Metabolism: The potential for a compound to inhibit major cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is a critical prediction, as inhibition can lead to drug-drug interactions. This is often predicted by software like SwissADME and pkCSM .[8]
-
-
Toxicity Prediction:
-
A range of toxicological endpoints are assessed using platforms like ProTox-II and AdmetSAR .[7][8]
-
Mutagenicity is commonly predicted using models based on the Ames test.
-
Carcinogenicity predictions are based on models trained on data from rodent carcinogenicity studies.
-
Hepatotoxicity (liver toxicity) is a major concern for drug candidates and is predicted based on structural alerts and statistical models.
-
Acute toxicity , often expressed as the median lethal dose (LD50), is estimated using quantitative structure-toxicity relationship (QSTR) models.[9]
-
Signaling Pathways in Toxicity: A Mechanistic Glimpse
While in silico tools provide high-level toxicity predictions, understanding the underlying mechanisms is crucial. For instance, hepatotoxicity can be initiated through various signaling pathways. The diagram below illustrates a simplified, generalized pathway that can be affected by xenobiotics, leading to liver injury.
Conclusion
The in silico ADME/Tox profiling of quinoline-based compounds is a powerful strategy to guide medicinal chemistry efforts. By integrating a suite of computational tools, researchers can gain valuable insights into the drug-like potential of their compounds at an early stage. This comparative approach, benchmarking against known drugs or alternative scaffolds, allows for the rational design and prioritization of candidates with a higher probability of success in the lengthy and costly process of drug development. While in silico predictions do not replace the need for experimental validation, they are an essential component of the modern drug discovery paradigm, enabling a more efficient and informed path towards novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Pivotal Dance of Atoms: Unraveling the Structure-Activity Relationship of 7-Chloroquinoline Hydrazones
A deep dive into the molecular architecture of 7-chloroquinoline hydrazones reveals a fascinating interplay between chemical structure and biological potency. These compounds have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and antimalarial effects. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid researchers in the ongoing quest for more effective and selective drugs.
The 7-chloroquinoline scaffold is a well-established pharmacophore, most famously recognized in the antimalarial drug chloroquine. The addition of a hydrazone moiety (-NH-N=CH-) to this core structure has unlocked a vast chemical space for derivatization, allowing for fine-tuning of the molecule's biological profile. The SAR of these compounds is largely dictated by the nature and position of substituents on both the quinoline ring and the hydrazone-linked aromatic or heterocyclic moiety.
Anticancer Activity: A Tale of Substituents and Selectivity
Numerous studies have demonstrated the potent cytotoxic effects of 7-chloroquinoline hydrazones against a wide array of cancer cell lines. The key to their anticancer activity lies in the strategic placement of various functional groups, which can influence their mechanism of action, including the induction of apoptosis and cell cycle arrest.
A critical aspect of the SAR for anticancer activity is the nature of the substituent on the aromatic ring attached to the hydrazone linker. Electron-withdrawing groups, such as nitro (NO₂) or halogen atoms, and electron-donating groups, like methoxy (OCH₃), have been shown to significantly modulate the cytotoxic potency.[1][2][3]
For instance, the position of a chloro substituent on the terminal phenyl ring can dramatically impact activity. This highlights the importance of steric and electronic factors in the interaction of these compounds with their biological targets.[1]
Below is a comparative table summarizing the in vitro anticancer activity of selected 7-chloroquinoline hydrazone derivatives.
| Compound ID | R-Group (Substituent on Terminal Ring) | Cancer Cell Line | GI50 (µM) | Reference |
| 1 | 4-Chlorophenyl | Leukemia (SR) | 0.25 | [1] |
| 2 | 4-Nitrophenyl | Leukemia (SR) | 0.31 | [1] |
| 3 | 4-Methoxyphenyl | Leukemia (SR) | 1.10 | [1] |
| 4 | Phenyl | Leukemia (SR) | >100 | [1] |
| 5 | 2-Hydroxyphenyl | Non-Small Cell Lung Cancer (NCI-H460) | 0.55 | [1] |
| 6 | 3,4,5-Trimethoxyphenyl | MGC-803 (Gastric Cancer) | 3.73 | [2] |
| 7 | 4-Fluorophenyl | MGC-803 (Gastric Cancer) | 6.55 | [2] |
Caption: Comparative anticancer activity of 7-chloroquinoline hydrazone derivatives. GI50 is the concentration required to inhibit cell growth by 50%.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of 7-chloroquinoline hydrazones.
References
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Distinguishing Quinoline Isomers: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate identification and differentiation of quinoline isomers are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products and advancing chemical research. This guide provides a comprehensive comparison of key analytical techniques for distinguishing these structurally similar compounds, supported by experimental data and detailed protocols.
Quinoline and its isomers, such as isoquinoline and various substituted derivatives, are fundamental heterocyclic structures in numerous biologically active compounds and pharmaceutical drugs. Their isomeric forms, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. Therefore, the ability to selectively separate and identify these isomers is a critical analytical challenge. This guide explores the utility of chromatographic and spectroscopic methods in tackling this challenge.
Chromatographic Separation of Quinoline Isomers
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the physical separation of quinoline isomers. When coupled with mass spectrometry (MS), these methods provide a robust platform for both separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for the analysis of volatile and semi-volatile quinoline isomers. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase of the GC column.
Comparative GC-MS Data for Methylquinoline Isomers:
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Methylquinoline | 8.05 | 143 (M+), 142, 115, 89 |
| 4-Methylquinoline | 8.18 | 143 (M+), 142, 115, 89 |
| 5-Methylquinoline | 8.12 | 143 (M+), 142, 115, 89 |
| 6-Methylquinoline | 8.21 | 143 (M+), 142, 115, 89 |
| 7-Methylquinoline | 8.25 | 143 (M+), 142, 115, 89 |
| 8-Methylquinoline | 7.98 | 143 (M+), 142, 115, 89 |
| Isoquinoline | 7.89 | 129 (M+), 102, 76 |
| Quinoline | 7.92 | 129 (M+), 102, 76 |
Note: Retention times are illustrative and can vary based on specific experimental conditions. The mass spectra of methylquinoline isomers are very similar, making chromatographic separation crucial for differentiation.
Experimental Protocol: GC-MS Analysis of Quinoline Isomers
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 250°C.[1]
-
Oven Temperature Program:
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-400.[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or toluene) to a concentration of approximately 100 µg/mL.
GC-MS workflow for quinoline isomer analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of quinoline derivatives, including those that are non-volatile or thermally labile. Separation is based on the differential partitioning of the isomers between a liquid mobile phase and a solid stationary phase.
Comparative HPLC Data for Quinoline and Isoquinoline:
| Isomer | Stationary Phase | Mobile Phase | Retention Time (min) |
| Quinoline | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) | ~5.3 |
| Isoquinoline | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) | ~4.9 |
| 5-Methylquinoline | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | 5.28[1] |
| 7-Methylquinoline | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | 5.54[1] |
Note: Retention times are highly dependent on the specific column, mobile phase composition, and gradient program.
Experimental Protocol: HPLC-UV Analysis of Quinoline Isomers
-
Instrumentation: A standard HPLC system with a UV detector.[2]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[2] For Mass Spectrometry-compatible methods, formic acid can be used instead of phosphoric acid.[3][4]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength of 245 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: Dissolve samples in the mobile phase to a final concentration within the linear range of the assay.[2]
HPLC-UV workflow for quinoline isomer analysis.
Spectroscopic Differentiation
Spectroscopic techniques provide valuable information about the molecular structure and electronic properties of quinoline isomers, allowing for their differentiation without physical separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of molecules. The different positions of the nitrogen atom and substituents in quinoline isomers lead to distinct chemical shifts in their ¹H and ¹³C NMR spectra.
Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Position | Quinoline | Isoquinoline |
| H-1 | - | 9.22 |
| H-2 | 8.90 | - |
| H-3 | 7.38 | 7.58 |
| H-4 | 8.12 | 8.50 |
| H-5 | 7.75 | 7.80 |
| H-6 | 7.52 | 7.62 |
| H-7 | 7.65 | 7.70 |
| H-8 | 8.08 | 7.95 |
Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Position | Quinoline | Isoquinoline |
| C-2 | 150.3 | - |
| C-3 | 121.1 | 120.5 |
| C-4 | 136.0 | 143.2 |
| C-4a | 128.3 | 128.7 |
| C-5 | 129.5 | 127.5 |
| C-6 | 126.5 | 130.4 |
| C-7 | 129.5 | 127.6 |
| C-8 | 127.7 | 135.7 |
| C-8a | 148.4 | 126.5 |
| C-1 | - | 152.8 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the quinoline isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Spectral width: -1 to 10 ppm.
-
Pulse angle: 90°.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectral width: 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence.
-
Mass Spectrometry (MS)
While the mass spectra of many positional isomers are similar, subtle differences in fragmentation patterns can be used for differentiation, especially with tandem mass spectrometry (MS/MS). The primary fragmentation pathway for both quinoline and isoquinoline involves the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 102.[1] However, the relative intensities of fragment ions can differ between isomers. For substituted quinolines, the position of the substituent can significantly influence the fragmentation pathways. For example, the mass spectra of N-methyl-2-quinolone and N-methyl-4-quinolone are distinctly different from their O-methyl isomers.[5]
Comparative Mass Spectrometry Data (m/z):
| Ion | Quinoline | Isoquinoline |
| Molecular Ion (M⁺) | 129 | 129 |
| [M-HCN]⁺ | 102 | 102 |
| [C₆H₄]⁺ | 76 | 76 |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy can also aid in the differentiation of quinoline isomers. The C-N and C-H vibrational modes in the IR spectrum and the electronic transitions in the UV-Vis spectrum are influenced by the position of the nitrogen atom and any substituents.
Comparative Key IR Absorption Bands (cm⁻¹):
| Vibrational Mode | Quinoline | Isoquinoline |
| Aromatic C-H Stretch | 3050 | 3060 |
| C=N Stretch | 1620 | 1625 |
| Aromatic C=C Stretch | 1590, 1500, 1470 | 1580, 1495, 1460 |
Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol:
| Transition | Quinoline | Isoquinoline |
| π → π | 226, 276, 313 | 217, 265, 317 |
| n → π | ~340 | ~330 |
Conclusion
The choice of analytical method for distinguishing quinoline isomers depends on the specific requirements of the analysis.
-
For definitive identification of multiple isomers in a complex mixture, GC-MS and HPLC-MS are the methods of choice , providing both separation and structural information.
-
NMR spectroscopy is unparalleled for the unambiguous structural elucidation of pure isomers.
-
IR and UV-Vis spectroscopy serve as rapid and complementary techniques for preliminary differentiation.
By understanding the principles and leveraging the comparative data and protocols presented in this guide, researchers can confidently select and implement the most appropriate analytical strategies for their work with quinoline isomers.
Logical relationship of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Quinoline Derivatives as Anticancer Agents: A Comparative Analysis
A detailed examination of the antiproliferative activities of various quinoline derivatives, showcasing their potential as potent anticancer agents. This guide provides a comparative study of their cytotoxic effects on several cancer cell lines, delves into their mechanisms of action, and provides detailed experimental protocols for key assays.
The quinoline scaffold is a prominent structural motif in a multitude of pharmacologically active compounds, with a significant number demonstrating potent anticancer properties.[1][2] The versatility of the quinoline ring allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied mechanisms of action. These mechanisms often involve the induction of cell cycle arrest, apoptosis, and the inhibition of crucial signaling pathways essential for cancer cell survival and proliferation.[1] This guide focuses on a comparative analysis of promising substituted quinoline derivatives, presenting their cytotoxic activities and exploring their molecular mechanisms.
Comparative Anticancer Activity of Quinoline Derivatives
The in vitro cytotoxic activity of various quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values for representative quinoline derivatives.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38[3][4] |
| HCT-116 (Colon) | 5.34[3][4] | ||
| MCF-7 (Breast) | 5.21[3][4] | ||
| 4-Amino-7-Chloroquinoline | Derivative | MCF-7 (Breast) | Not specified |
| 2-Arylquinolines | Quinoline 13 | HeLa (Cervical) | 8.3[5] |
| Quinoline 12 | PC3 (Prostate) | 31.37[5] | |
| Quinoline 11 | PC3 (Prostate) | 34.34[5] | |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15[5] |
Mechanisms of Anticancer Action
The anticancer effects of these quinoline derivatives are attributed to their interference with critical cellular processes.
Quinoline-Chalcone Hybrids: Compound 12e, a quinoline-chalcone hybrid, has been shown to exert its anticancer effects by inducing G2/M phase cell cycle arrest and promoting apoptosis in cancer cells.[3][6] This dual mechanism effectively halts cell proliferation and leads to programmed cell death.
4-Amino-7-Chloroquinoline Derivatives: This class of compounds has been reported to sensitize cancer cells to the effects of Akt inhibitors. The PI3K/Akt signaling pathway is crucial for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. By enhancing the efficacy of Akt inhibitors, these quinoline derivatives offer a promising avenue for combination therapies.[3]
Inhibition of the PI3K/Akt/mTOR Pathway: Several quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[7] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[7] By targeting key kinases within this pathway, such as PI3K and mTOR, these quinoline compounds can effectively block downstream signaling, leading to the inhibition of protein synthesis, cell growth, and the induction of apoptosis.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of quinoline derivatives.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol provides a reliable method for identifying early apoptotic cells.[1][3]
-
Cell Treatment: Seed cells and treat with the quinoline derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Visualizing Cellular Mechanisms and Workflows
To better understand the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by quinoline derivatives and a typical experimental workflow.
Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinoline derivatives.
Caption: General experimental workflow for evaluating the anticancer activity of quinoline derivatives.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 7-Chloro-8-Methylquinoline: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 7-Chloro-8-Methylquinoline was not located. The following guidance is based on safety data for structurally similar halogenated quinolines and general best practices for the disposal of halogenated organic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
The proper handling and disposal of this compound are critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it is considered hazardous waste and requires specific disposal procedures. This guide provides essential information for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.
Hazard Profile and Personal Protective Equipment
Based on data for analogous compounds like 7-Chloro-2-methylquinoline and 8-Chloro-2-methylquinoline, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent safety measures are necessary during handling and disposal.
Table 1: Summary of Potential Hazards and Required Personal Protective Equipment (PPE)
| Potential Hazard | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses. |
| Skin Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential to prevent skin contact. |
| Eye Irritation | Causes serious eye irritation.[1][2] | ANSI-approved safety goggles or a face shield are mandatory. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, specifically as a halogenated organic compound.[4]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Identify all waste streams containing this compound, including pure compound, contaminated solvents, and disposable labware.
-
Segregation: Do not mix halogenated organic waste with non-halogenated organic waste.[5][6] This is crucial as the disposal methods and costs for these two types of waste differ significantly.[6]
-
Container Selection: Use a designated, properly labeled, and sealable hazardous waste container for collecting this compound waste. The container must be in good condition and compatible with the chemical.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components mixed in the waste stream.[5] Avoid using abbreviations or chemical formulas.[5]
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure the container is closed at all times except when adding waste.[5]
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal at an approved waste disposal facility.[2][7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, immediately evacuate the area and alert personnel.[1] Avoid breathing dust and ensure adequate ventilation.[1] Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[1] For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[1] For wet spills, absorb the material with an inert substance and place it in a sealed container.[1] Wash the spill area thoroughly with soap and water.[1] Report all spills to your institution's EHS department.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 7-Chloro-8-Methylquinoline
Essential Safety and Handling Guide for 7-Chloro-8-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of structurally similar quinoline derivatives and are intended to ensure the safe execution of laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield compliant with EN166 standards should be worn at all times.[3] |
| Hand Protection | Wear two pairs of chemotherapy-rated nitrile gloves (ASTM D6978).[4] For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a class 3 or higher (> 60 minutes) is suitable.[5] |
| Protective Clothing | A disposable, back-closing laboratory coat made of a low-lint, impervious material is required to prevent skin exposure.[4][5] |
| Respiratory Protection | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] A NIOSH-approved respirator may be necessary for large quantities or if aerosolization is possible.[4] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risk and ensure experimental consistency.
Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed, clearly labeled container.
-
The storage area should be a cool, dry, well-ventilated location, away from incompatible materials such as strong oxidizing agents.[6][7]
Weighing and Solution Preparation:
-
Always wear the full required PPE as detailed in Table 1.
-
Conduct all weighing and solution preparation activities inside a chemical fume hood to control exposure to dust and vapors.[6]
-
Use dedicated, non-sparking tools for handling the solid compound.
-
Ensure all laboratory equipment and surfaces are thoroughly cleaned after use.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[5][6] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately for treatment advice.[8] |
Spill Response:
-
Minor Spills: For small spills, wear appropriate PPE, and use an inert absorbent material like vermiculite or sand to contain the substance.[4] Avoid using combustible materials such as paper towels.[4] Sweep up the material, place it in a sealed container for disposal, and clean the area with soap and water.[3][5]
-
Major Spills: In the case of a large spill, evacuate the area immediately and alert emergency services.[5] Ensure the area is well-ventilated.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant.[6][8] Do not dispose of it down the drain or in regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Visualized Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
